Synthesis and Mechanistic Evaluation of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid: A Comprehensive Guide
Executive Summary 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5) is a highly versatile small-molecule scaffold utilized extensively in modern drug discovery[1]. Its structural topology—combining a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5) is a highly versatile small-molecule scaffold utilized extensively in modern drug discovery[1]. Its structural topology—combining an aromatic thiophene core, a hydrogen-bond-donating carboxylic acid, and a basic piperidine moiety—makes it an ideal pharmacophore for targeting complex protein-protein interactions, including the programmed cell death-1 (PD-1/PD-L1) pathway and various CNS receptors[2]. This whitepaper provides an in-depth, self-validating technical guide to the most robust synthesis pathway for this compound, focusing on causality, mechanistic logic, and optimized protocols.
Retrosynthetic Analysis & Pathway Selection
When designing a synthetic route for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid, chemists typically evaluate two primary pathways:
Pathway A: Reductive Amination (The Industry Standard). This route begins with the commercially available 5-formylthiophene-2-carboxylic acid[3]. The aldehyde undergoes condensation with piperidine, followed by in situ reduction. This pathway is preferred due to its high atom economy, mild operational conditions, and excellent functional group tolerance[2][4].
Pathway B: Alkylation via Chloromethylation. An alternative route involves the Blanc chloromethylation of thiophene-2-carboxylic acid to yield 5-(chloromethyl)thiophene-2-carboxylic acid[5], followed by nucleophilic substitution with piperidine. However, chloromethylation of electron-deficient thiophenes is notoriously sluggish and highly prone to forming oligomeric byproducts via polycondensation[6].
Due to the unreliability and poor yield profile of Pathway B, Pathway A is the universally adopted method for synthesizing this target.
Fig 1. Reductive amination pathway from 5-formylthiophene-2-carboxylic acid to the target.
Mechanistic Insights: The Reductive Amination Cascade
The synthesis relies on a one-pot reductive amination cascade. Understanding the causality behind the reagent selection is critical for optimizing yields and preventing side reactions.
The Role of the Acid Catalyst:
A catalytic amount of glacial acetic acid (AcOH) is introduced to the reaction mixture[7]. The acid serves a dual mechanistic purpose:
It protonates the intermediate hemiaminal, converting the hydroxyl group into a superior leaving group (water), thereby driving the equilibrium toward the formation of the highly electrophilic iminium ion.
It activates the resulting iminium species for the subsequent hydride attack.
Causality in Reducing Agent Selection:
The choice of reducing agent dictates the success of the reaction. Sodium borohydride (NaBH₄) is generally avoided because its high reactivity leads to the premature reduction of the starting aldehyde into an alcohol byproduct[4]. Instead, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) is utilized[2][8]. STAB is sterically hindered and electron-deficient due to the three electron-withdrawing acetate groups. This distinct electronic profile renders STAB highly chemoselective; it reacts rapidly with the positively charged iminium ion but is virtually inert toward the neutral starting aldehyde at room temperature.
Quantitative Data: Optimization of Reaction Conditions
To establish a self-validating protocol, empirical data regarding solvent and reagent compatibility must be analyzed. The table below summarizes the quantitative impact of various reaction conditions on the yield of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
Good yield, but generates highly toxic HCN gas upon acidic workup[2].
NaBH₄
EtOH
None
0 °C
< 30%
Poor selectivity; primary byproduct is 5-(hydroxymethyl)thiophene-2-carboxylic acid[4].
H₂ / Pd/C
EtOAc
None
RT
85–90%
Highly atom-economical but requires specialized pressurized hydrogenation reactors.
Experimental Protocols: Step-by-Step Methodology
The following protocol is designed as a self-validating system. Key checkpoints (TLC/LC-MS monitoring and isoelectric pH adjustments) are embedded to ensure the integrity of the synthesis at every stage.
Imine Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 5-formylthiophene-2-carboxylic acid in anhydrous DCE to achieve a 0.2 M concentration.
Amine Addition: Add piperidine dropwise at room temperature, immediately followed by the glacial acetic acid catalyst. Stir the mixture for 45 minutes. Self-Validation Check: A slight color change (typically to a pale yellow) indicates the formation of the iminium intermediate.
Controlled Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add STAB portion-wise over 15 minutes. This controls the mild exotherm and prevents localized thermal degradation of the iminium species.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Self-Validation Check: Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and the corresponding product mass (M+H = 226.3) dominates.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic quench serves to neutralize the acetic acid and safely decompose any unreacted STAB.
Isoelectric Extraction (Critical Step): Because the product is an amphoteric amino acid, standard extraction will fail. Carefully adjust the pH of the aqueous layer to pH 5.5–6.0 using 1N HCl[2]. At this isoelectric point, the molecule exists as a neutral zwitterion, maximizing its partition coefficient into the organic phase. Extract with Dichloromethane (3 × 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via reverse-phase flash chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure product as a white to off-white solid.
Fig 2. Step-by-step experimental workflow for the one-pot reductive amination protocol.
physicochemical properties of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Title: Physicochemical Profiling and Synthetic Utility of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid in Drug Discovery Executive Summary 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling and Synthetic Utility of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid in Drug Discovery
Executive Summary
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5)[1] is a highly versatile, bifunctional small-molecule scaffold frequently utilized in early-stage drug discovery. Featuring a thiophene core—a well-established bioisostere for benzene[2]—this molecule provides unique electronic and steric properties while maintaining a compact footprint. The presence of both a basic piperidine moiety and an acidic carboxylic acid group imparts complex zwitterionic behavior, which dictates its solubility, lipophilicity, and chemical reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, analytical characterization, and optimized synthetic workflows, designed specifically for medicinal chemists and drug development professionals.
Structural & Physicochemical Profiling
To effectively deploy this scaffold in library synthesis or lead optimization, a rigorous understanding of its physicochemical descriptors is mandatory.
Acid-Base Equilibria and Zwitterionic Behavior
The causality behind the molecule's physical behavior lies in its dual pKa values. The thiophene-2-carboxylic acid moiety is relatively acidic (pKa ~3.49)[5], while the piperidine nitrogen is highly basic. Consequently, at physiological pH (7.4), the molecule exists predominantly as a zwitterion (an internal salt). This zwitterionic state severely restricts its passive membrane permeability (lowering its effective LogD at pH 7.4) and causes it to exhibit high aqueous solubility but poor solubility in non-polar organic solvents.
Fig 1. pH-dependent state transitions of the zwitterionic scaffold.
Analytical Characterization Protocols
Standard reverse-phase liquid chromatography (RP-LC) often fails to adequately retain highly polar zwitterionic compounds, leading to co-elution with the solvent front and poor mass spectrometric ionization.
Causality in Analytical Design: To overcome poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase. The zwitterion partitions into the water-enriched layer on the stationary phase, ensuring robust retention. Furthermore, utilizing an acidic mobile phase modifier (0.1% Formic Acid) ensures the piperidine is fully protonated, maximizing positive-mode Electrospray Ionization (ESI+) efficiency.
Fig 2. HILIC-LC-MS/MS analytical workflow for zwitterion retention and detection.
Mechanistic & Synthetic Utility in Drug Discovery
In medicinal chemistry, the thiophene ring acts as an excellent bioisostere for phenyl rings, often improving the metabolic stability and altering the lipophilicity profile of the parent drug[2][6]. 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is typically utilized as a capping group or a bifunctional linker, attached to a core scaffold via amide bond formation.
Overcoming Synthetic Bottlenecks:
The primary synthetic challenge with this molecule is its zwitterionic nature. Standard coupling reagents like EDC/NHS often yield poor conversions because the carboxylic acid is deactivated by the internal salt bridge with the piperidine.
Mechanistic Solution: The use of a highly reactive uronium-based coupling reagent (HATU) combined with a large excess of a non-nucleophilic base (DIPEA) is required. DIPEA (pKa ~10.5) deprotonates the piperidine, breaking the internal salt bridge and liberating the carboxylate for rapid attack on the HATU reagent, forming the highly reactive HOAt ester.
Fig 3. Step-by-step HATU-mediated amide coupling workflow overcoming salt bridges.
Experimental Workflows (Step-by-Step)
Protocol 1: Determination of LogD7.4 via Shake-Flask Method
Self-Validating Principle: LogD provides a realistic measure of lipophilicity at physiological pH. By measuring both the aqueous and organic phases via LC-MS, mass balance is confirmed, validating that the compound did not precipitate or adsorb to the glassware.
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
Partitioning System: In a 2 mL glass vial, add 500 µL of 1-octanol and 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Both solvents must be mutually pre-saturated for 24 hours prior to use to mimic physiological partitioning accurately.
Spiking: Spike 10 µL of the DMSO stock into the vial.
Equilibration: Agitate the vial on a mechanical shaker at 300 rpm for 60 minutes at 25 °C. Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.
Quantification: Carefully sample 50 µL from the octanol layer and 50 µL from the PBS layer. Dilute appropriately and analyze via LC-MS/MS.
Validation Check: Ensure the sum of the compound quantified in both phases equals the initial spike concentration (±5%). Calculate LogD7.4 as Log10([Octanol]/[PBS]).
Self-Validating Principle: The order of addition is strictly controlled to prevent guanidinylation of the target amine by HATU, ensuring the active ester is formed prior to amine introduction.
Dissolution: In an oven-dried round-bottom flask under N2, dissolve 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).
Salt Disruption: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Stir for 5 minutes at room temperature to fully disrupt the zwitterionic state.
Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the mixture for 15 minutes.
Validation Check: A color change to pale yellow indicates active HOAt ester formation. An aliquot can be quenched with methanol and checked via LC-MS for the methyl ester mass to confirm complete activation.
Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2-4 hours. Monitor completion via TLC or LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to 10% MeOH in DCM due to the basic piperidine moiety).
References
National Center for Biotechnology Information. "2-Thiophenecarboxylic acid". PubChem Database. URL:[Link]
Romagnoli, R., et al. "Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors". Journal of Medicinal Chemistry, 2013, 56(5), 1922–1939. URL:[Link]
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS 893741-64-5): A Technical Guide for Medicinal Chemistry Applications
Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient generation of structurally diverse screening libraries. 5-(Piperidin-1-ylmethyl)thiophene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient generation of structurally diverse screening libraries. 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5) [1] represents a highly versatile, zwitterionic scaffold. It combines the metabolic stability and unique vector geometry of a thiophene core with a basic solubilizing group (piperidine) and an acidic functional handle (carboxylic acid). This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and field-proven experimental workflows for its integration into high-throughput medicinal chemistry campaigns, such as the development of epigenetic target inhibitors [2].
Physicochemical Profiling and Structural Rationale
Understanding the structural components of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems.
Thiophene Core: Acts as a bioisostere for phenyl rings. The sulfur atom alters the bond angles, providing a unique spatial trajectory for substituents at the 2- and 5-positions, which is often exploited to optimize ligand-receptor binding interactions.
Piperidin-1-ylmethyl Group: Introduces a basic nitrogen center (predicted pKa ~9.5). At physiological pH, this tertiary amine is protonated, serving as a potent hydrogen-bond donor/acceptor and significantly enhancing the aqueous solubility of the resulting drug candidates.
Carboxylic Acid: Serves as the primary synthetic handle for derivatization, most commonly through amide coupling to primary or secondary amines.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold [3]:
The most efficient and scalable route to synthesize 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is via the chemoselective reductive amination of 5-formylthiophene-2-carboxylic acid with piperidine.
Protocol 1: Chemoselective Reductive Amination
This protocol is designed to be a self-validating system, ensuring high yield while preventing over-reduction.
Scientific Causality & Design:
We utilize 1,2-dichloroethane (DCE) as the solvent due to its superior performance in reductive aminations compared to dichloromethane; it offers a slightly higher boiling point and better solvation for the intermediate iminium species. Sodium triacetoxyborohydride (STAB) is strictly selected over sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4). STAB provides superior chemoselectivity—it rapidly reduces the transient iminium ion without prematurely reducing the starting aldehyde—while eliminating the risk of generating highly toxic hydrogen cyanide gas during aqueous workup.
Step-by-Step Workflow:
Preparation: Suspend 5-formylthiophene-2-carboxylic acid (1.0 equiv) and piperidine (1.2 equiv) in anhydrous DCE (0.2 M).
Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate the formation of the iminium intermediate. Stir at room temperature (RT) for 1 hour under an inert nitrogen atmosphere.
Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the reaction mixture. The portion-wise addition controls the mild exotherm.
Incubation: Stir the reaction at RT for 12–16 hours. Monitor completion via LC-MS.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Because the product is zwitterionic, carefully adjust the aqueous layer to pH ~6.0 using 1M HCl to precipitate the product, or extract with a polar organic solvent mixture (e.g., CHCl3/Isopropanol 3:1).
Purification: Dry the organic extracts over Na2SO4, concentrate in vacuo, and purify via reverse-phase column chromatography if necessary.
Fig 1: Reductive amination synthetic route for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
Thiophene-2-carboxylic acid derivatives are frequently utilized in the synthesis of target-directed libraries. For instance, similar piperidin-1-ylmethyl thiophene structural motifs have been successfully deployed in the discovery of histone-competitive inhibitors for Histone Acetyltransferases (HATs) such as p300/CBP, where the basic amine interacts with acidic residues in the target binding pocket [2].
To utilize CAS 893741-64-5 in library synthesis, an optimized amide coupling protocol is required.
This protocol is optimized for parallel synthesis and sterically hindered amines.
Scientific Causality & Design:
The amphoteric nature of the scaffold requires careful pH management. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to ensure the carboxylate is fully deprotonated and available for activation. HATU is chosen over standard EDC/HOBt coupling reagents because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates reaction kinetics and drives high conversions even when coupling sterically hindered or poorly nucleophilic amines, which is a common bottleneck in combinatorial library generation.
Step-by-Step Workflow:
Activation: Dissolve 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
Pre-incubation: Stir the mixture at RT for 15 minutes to ensure complete formation of the active HOAt ester. A color change to pale yellow is typically observed.
Coupling: Add the target primary or secondary amine (1.1 equiv) dissolved in a minimal volume of DMF.
Reaction: Stir the reaction at RT for 2–4 hours.
High-Throughput Purification: Filter the reaction mixture through a 0.45 µm PTFE syringe filter and inject directly onto a preparative LC-MS system (Reverse-Phase C18, Water/Acetonitrile gradient with 0.1% TFA).
Isolation: Lyophilize the collected product fractions to yield the final amide as a TFA salt, ready for biological screening.
Title: Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: PubChem Compound Summary for InChIKey UCPHKICHEXJNKW-UHFFFAOYSA-N
Source: National Center for Biotechnology Information (NCBI) / PubChem
URL: [Link]
Exploratory
Engineering the Thiophene-2-Carboxylic Acid Scaffold: A Comprehensive Guide to Pharmacophore Functionalization and Biological Activity
Executive Summary The thiophene-2-carboxylic acid (T2CA) moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. Its isosteric resemblance to phenyl rings, combined with the potent hydrogen-bond...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiophene-2-carboxylic acid (T2CA) moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. Its isosteric resemblance to phenyl rings, combined with the potent hydrogen-bonding capacity of the carboxylic acid group, provides a versatile foundation for rational drug design. By systematically modifying the C3, C4, and C5 positions, fusing the core with benzene or thieno rings, or utilizing the carboxylate for transition metal coordination, researchers can precisely tune the scaffold to target diverse biological pathways.
As a Senior Application Scientist, I have structured this technical guide to synthesize the mechanistic grounding of T2CA derivatives with field-proven experimental workflows. This document serves as a self-validating system for researchers looking to design, synthesize, and evaluate novel T2CA-based therapeutics.
The biological utility of the T2CA scaffold is dictated by its functionalization. Below is an analysis of the core therapeutic areas where these derivatives exhibit significant efficacy.
Oncology: Transition Metal Coordination
Carboxylate ligands offer flexible structural tunability, making them ideal for designing anticancer metal complexes. The synthesis of Pt(IV), Cu(II), and Zn(II) complexes using 3-chlorothiophene-2-carboxylic acid as a ligand has demonstrated potent cytotoxicity[1]. The metal coordination enhances the lipophilicity of the complex, facilitating cellular uptake, while the planar thiophene ring intercalates with ct-DNA, triggering apoptosis in human leukemia (K562) and ovarian cancer (A2780) cell lines[1].
Infectious Diseases: Antitubercular Efficacy
Benzo[b]thiophene-2-carboxylic acid derivatives have shown remarkable ex vivo efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-MTB)[2]. Molecular docking studies reveal that these derivatives exhibit high binding affinity toward the active site of the DprE1 enzyme, a critical component in the biosynthesis of the mycobacterial cell wall[2].
Metabolic Regulation: α-Amylase Inhibition
In the antidiabetic space, benzo[b]thiophene-2-carboxylic acid derivatives bearing bis(2-hydroxyethyl)amino groups act as potent, competitive inhibitors of α-amylase[3]. The benzo-fusion increases the planar surface area, allowing for optimal π-stacking interactions within the enzyme's active site, while the carboxylic acid derivatives establish critical hydrogen bonds[3].
GPCR Modulation: GPR35 Agonism
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in inflammatory bowel disease and coronary artery disease. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as highly potent GPR35 agonists[4]. Structure-activity relationship (SAR) studies confirm that the carboxylic acid group is absolutely critical for receptor activation, anchoring the ligand within the transmembrane binding pocket[4].
Fig 1: Logical mapping of T2CA pharmacophore functionalization to distinct biological targets.
Quantitative Data Presentation
To facilitate cross-disciplinary comparison, the quantitative biological activities of key T2CA derivatives are summarized below.
Derivative Class / Specific Compound
Primary Target / Cell Line
Key Biological Activity (IC50 / MIC / EC50)
Mechanism of Action
Pt(IV) Complex of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
When developing T2CA derivatives, experimental choices must be grounded in physical chemistry and molecular biology. The following workflows detail the causality behind protocol design, ensuring that each assay acts as a self-validating system.
Protocol A: Synthesis of 3-Chlorothiophene-2-Carboxylic Acid Metal Complexes
This protocol outlines the generation of transition metal complexes for oncology screening.
Ligand Deprotonation: Dissolve 1.0 mmol of 3-chlorothiophene-2-carboxylic acid in a basic methanolic solution (e.g., KOH/MeOH) at room temperature.
Causality: The carboxylic acid must be deprotonated to generate the active carboxylate nucleophile. Methanol is chosen as it solubilizes both the organic ligand and the subsequent inorganic metal salt, ensuring a homogenous reaction environment.
Metal Coordination: Slowly add an aqueous solution of the transition metal salt (e.g., 0.5 mmol of
K2PtCl4
or
CuCl2⋅2H2O
) dropwise under continuous stirring.
Causality: Dropwise addition prevents localized supersaturation, avoiding the precipitation of kinetic byproducts and favoring the formation of the thermodynamically stable metal-ligand complex.
Thermodynamic Reflux: Heat the mixture to reflux (60°C) for 4-6 hours, then cool gradually to 4°C to induce precipitation.
Causality: Elevated temperatures overcome the activation energy barrier required for ligand exchange in the primary coordination sphere of the metal.
Isolation & Purification: Filter the resulting precipitate, wash sequentially with cold methanol and diethyl ether, and dry under high vacuum.
Causality: Diethyl ether removes unreacted organic starting materials, while vacuum drying eliminates residual moisture that could interfere with downstream biological assays or structural characterization (e.g., FTIR, XRD).
Fig 2: Experimental workflow for the synthesis and screening of T2CA metal coordination complexes.
This protocol evaluates the antidiabetic potential of synthesized benzo[b]thiophene derivatives.
Enzyme-Substrate Preparation: Prepare porcine pancreatic α-amylase (0.5 mg/mL) in 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.
Causality: The specific pH of 6.9 and the presence of chloride ions are strictly required to maintain the native conformational stability and optimal catalytic activity of the α-amylase enzyme.
Inhibitor Pre-Incubation: Mix 500 μL of the enzyme solution with 500 μL of the T2CA derivative (dissolved in DMSO, final assay DMSO concentration <1%). Incubate at 25°C for 10 minutes. Use Acarbose as a positive control.
Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme's active site before the substrate is introduced. Acarbose validates the assay's dynamic range.
Reaction Initiation: Add 500 μL of a 1% starch solution to initiate the reaction. Incubate for exactly 10 minutes at 25°C.
Termination & Colorimetric Detection: Stop the reaction by adding 1.0 mL of dinitrosalicylic acid (DNS) color reagent. Boil the tubes in a water bath for 5 minutes, cool to room temperature, dilute with distilled water, and measure absorbance at 540 nm.
Causality: DNS reacts specifically with the free carbonyl group of reducing sugars released by starch hydrolysis. The resulting colorimetric readout is directly proportional to residual enzyme activity, allowing for highly accurate IC50 calculation.
Fig 3: Mechanism of Action: GPR35 signaling pathway activated by Thieno[3,2-b]thiophene-2-carboxylic acid.
References
Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Atmiya University Library and Learning Center. URL:[Link]
Synthesis of novel bis-allyloxy and hydroxypropoxy derivatives of 4, 5-diaryl thiophene-2-carboxylic acid. Indian Academy of Sciences. URL:[Link]
Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. PMC - NIH. URL: [Link]
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. URL: [Link]
Spectroscopic Characterization of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. Designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for the constituent thiophene, piperidine, and carboxylic acid functionalities.
Molecular Structure and Overview
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is a multifunctional molecule incorporating a 2,5-disubstituted thiophene ring, a tertiary amine in the form of a piperidinomethyl group, and a carboxylic acid. This unique combination of functional groups suggests potential applications in medicinal chemistry, and a thorough spectroscopic analysis is paramount for its unambiguous identification and for understanding its chemical behavior.
Caption: Predicted major fragmentation pathways of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid under EI-MS.
Causality of Predictions:
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment at m/z 180.
[1]* Alpha-Cleavage: The bond between the methylene group and the piperidine ring is susceptible to alpha-cleavage, a characteristic fragmentation of amines. [2]This would result in the formation of a stable piperidinium ion at m/z 84.
Thiophene Ring Fragmentation: The thiophene ring can also undergo fragmentation, although it is relatively stable. A fragment corresponding to the thiophene-methylene cation (m/z 97) could also be observed.
In ESI, the protonated molecule [M+H]⁺ is expected at m/z 226. Tandem MS (MS/MS) of this ion would likely show the following fragmentations:
Loss of H₂O: Neutral loss of water from the carboxylic acid group is a common fragmentation pathway, leading to a fragment at m/z 208.
Loss of CO₂: Decarboxylation of the protonated molecule would result in a fragment at m/z 182.
Piperidine Ring Opening: Fragmentation of the piperidine ring can also occur, leading to a series of smaller fragment ions.
[3][4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.
Instrument: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak as an internal standard.
IR Spectroscopy
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
Acquisition:
Collect a background spectrum of the empty sample compartment.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument:
EI-MS: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole MS.
ESI-MS: A Liquid Chromatograph-Mass Spectrometer (LC-MS) system, such as a Q-TOF or Orbitrap.
Acquisition:
EI-MS: Introduce the sample into the ion source (typically heated to 200-250 °C) with an electron energy of 70 eV.
ESI-MS: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Use positive ion mode. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. By leveraging established spectroscopic principles and data from related structural motifs, this document serves as a valuable resource for the confirmation of synthesis, structural elucidation, and further investigation of this compound. The provided protocols offer a standardized approach for obtaining high-quality experimental data to validate these predictions.
References
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link]
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]
Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
Li, F., et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. [Link]
SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]
Reich, H. J. Tables For Organic Structure Analysis. [Link]
ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]
SpectraBase. Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts. [Link]
da Silva, F. S., et al. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry. [Link]
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]
da Silva, F. S., et al. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry. [Link]
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
Wang, Y., et al. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
Mohamed, S. M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. Scientific & Academic Publishing. [Link]
ResearchGate. The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). [Link]
An, N., et al. (2021). Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. PubMed. [Link]
Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]
El-Gendy, Z. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
Royal Society of Chemistry. Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperat. [Link]
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
Sciforum. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
Application Note: Synthesis and Optimization of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid Derivatives
Introduction & Rationale 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5) and its hydrochloride salt (CAS: 1864064-41-4) are highly versatile small-molecule scaffolds utilized extensively in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5) and its hydrochloride salt (CAS: 1864064-41-4) are highly versatile small-molecule scaffolds utilized extensively in modern drug discovery 1. The thiophene core acts as a stable, electron-rich bioisostere for phenyl and furan rings, offering unique geometric properties and improved metabolic stability. The piperidin-1-ylmethyl moiety introduces a basic tertiary amine that enhances aqueous solubility and frequently participates in critical electrostatic interactions (salt-bridges) with target proteins.
Notably, thiophene-2-carboxylic acid derivatives have been successfully deployed as potent Glucagon Receptor (GCGR) antagonists for the treatment of Type 2 Diabetes Mellitus 2, and as core structural components in the design of PD-1/PD-L1 pathway inhibitors in oncology [[3]]().
To contextualize the biological utility of this scaffold, the following diagram illustrates the pharmacological intervention of these derivatives within the GCGR signaling cascade:
Fig 1: Pharmacological inhibition of the GCGR signaling pathway by thiophene derivatives.
Synthetic Strategy & Causality
The synthesis of the target compound requires the strategic installation of the piperidine ring and the carboxylic acid group onto the thiophene core. Direct functionalization of the free 5-formylthiophene-2-carboxylic acid is generally avoided because the free carboxylic acid can protonate the nucleophilic amine, forming an unreactive zwitterionic salt that stalls C-N bond formation. Thus, methyl or ethyl ester protection is mandatory during the amination step.
Two primary synthetic routes are evaluated for scalability and atom economy:
Route A (Reductive Amination): Utilizes methyl 5-formylthiophene-2-carboxylate. This route is highly chemoselective. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol, ensuring high yield and purity.
Route B (Nucleophilic Substitution): Utilizes methyl 5-(bromomethyl)thiophene-2-carboxylate 4. While the reaction is faster, it requires handling a reactive, potentially genotoxic alkyl bromide and risks over-alkylation (quaternization of the piperidine). Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated HBr, maintaining the nucleophilicity of piperidine.
Fig 2: Divergent synthetic routes converging on the final thiophene-2-carboxylic acid.
Quantitative Route Comparison
The following table summarizes the empirical data comparing the two synthetic strategies, allowing chemists to select the optimal path based on available precursors and safety constraints.
Note: The following methodologies are designed as self-validating systems. Observational milestones are explicitly included to ensure experimental integrity and allow for real-time course correction without requiring immediate LC-MS confirmation.
Protocol 1: Synthesis of Methyl 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylate (Route A)
Preparation: In an oven-dried round-bottom flask flushed with nitrogen, dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
Causality: Allow the mixture to stir for 30 minutes before adding the reducing agent. This pre-incubation drives the reversible equilibrium toward the iminium intermediate, minimizing the premature reduction of the unreacted aldehyde into an unwanted alcohol byproduct.
Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the mild exotherm and prevent solvent boil-off.
Validation & Quench: Stir the reaction at room temperature for 4 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV active). The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot corresponding to the highly polar amine product.
Quench: Slowly add saturated aqueous NaHCO₃ (20 mL). Causality: The basic quench neutralizes the acetic acid byproduct generated from the borohydride and breaks down boron-amine complexes, liberating the free tertiary amine.
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil.
Protocol 2: Saponification to 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Solvent System: Dissolve the intermediate ester (1.0 eq, 8 mmol) in a 2:2:1 mixture of THF:MeOH:H₂O (25 mL).
Causality: This specific ternary solvent ratio ensures the simultaneous solubility of both the highly lipophilic organic ester (via THF/MeOH) and the inorganic base (via H₂O).
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 24 mmol) in one portion.
Causality: Li⁺ acts as a potent Lewis acid in this context. It coordinates to the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and significantly accelerating the attack by the hydroxide nucleophile compared to NaOH or KOH.
Validation: Stir at room temperature for 12 hours.
Self-Validation: The initially cloudy or biphasic mixture will transition into a clear, homogenous solution as the non-polar ester is consumed and the highly polar, water-soluble lithium carboxylate salt is formed.
Isolation: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure. Dilute the remaining aqueous residue with water (10 mL) and cool to 0°C in an ice bath. Carefully adjust the pH to ~5.5 using 1M HCl dropwise.
Causality: The isoelectric point (pI) of the resulting amino acid product is near pH 5.5. Adjusting the solution to this exact pH neutralizes both the carboxylate and the protonated amine, maximizing the precipitation of the zwitterionic product.
Filtration: Filter the resulting white precipitate through a sintered glass funnel, wash with ice-cold water (2 x 5 mL) to remove inorganic salts, and dry under high vacuum for 24 hours to afford the final pure product.
Application Note: Advanced Amide Coupling Strategies for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5 / HCl salt CAS: 1864064-41-4) Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound Focus: 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 893741-64-5 / HCl salt CAS: 1864064-41-4)
Introduction & Mechanistic Causality
The synthesis of highly functionalized heteroaromatic amides is a cornerstone of modern drug discovery. The substrate 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid presents a unique synthetic challenge: it contains both an acidic thiophene-2-carboxylic acid moiety and a basic tertiary amine (piperidine).
Because the piperidine ring (
pKa≈10
) readily protonates while the carboxylic acid (
pKa≈3.5
) deprotonates, this molecule exists predominantly as a zwitterion in neutral media, or is commercially supplied as a hydrochloride salt. This internal salt formation drastically reduces solubility in standard organic solvents (like DCM) and completely inhibits standard carbodiimide-mediated activation (e.g., EDC/HCl) unless the reaction microenvironment is precisely controlled.
To overcome this, the protocol must be designed as a self-validating system :
Base Selection: A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be used in excess. This ensures the carboxylic acid is fully deprotonated for nucleophilic attack on the coupling reagent, while preventing the base itself from competing in the aminolysis step .
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected for primary milligram-to-gram scale synthesis. HATU generates an OAt-active ester, which utilizes the neighboring group effect of the pyridine nitrogen in HOAt to drastically accelerate aminolysis, even with sterically hindered or electron-deficient amines .
In-Process Tracking: The activation step can be validated via LC-MS by monitoring the disappearance of the free acid mass (
m/z
226.1
[M+H]+
) and the transient formation of the OAt-ester prior to amine addition.
Fig 1: Mechanistic pathway of HATU-mediated amide coupling for zwitterionic thiophene substrates.
Quantitative Reaction Parameters
When transitioning from discovery chemistry to process scale-up, the choice of coupling reagent must shift from high-reactivity/high-cost (HATU) to high-efficiency/low-toxicity (T3P) . Table 1 summarizes the optimized stoichiometric and environmental parameters for both approaches.
Table 1: Quantitative Comparison of Coupling Strategies for Zwitterionic Substrates
DIPEA: 0.70 mL (4.0 mmol) Note: 1 extra equivalent is required to neutralize the HCl salt.
Anhydrous DMF: 5.0 mL
Step-by-Step Procedure:
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the thiophene carboxylic acid substrate and HATU. Purge the flask with Argon for 5 minutes.
Solvation: Add 5.0 mL of anhydrous DMF. The suspension will likely remain cloudy due to the zwitterionic/salt nature of the starting material. Cool the mixture to 0 °C using an ice bath.
Activation (Causality Check): Dropwise add DIPEA (0.70 mL). Expert Insight: The solution will immediately clarify and turn a pale yellow/orange hue. This visual cue confirms the deprotonation of the acid and the formation of the OAt-active ester. Stir at 0 °C for 15 minutes.
Aminolysis: Add the target amine (neat or dissolved in 1 mL DMF) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.
Validation: Analyze a 5
μ
L aliquot via LC-MS. The reaction is complete when the intermediate OAt-ester mass disappears and the product mass dominates.
Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:
5% aqueous LiCl solution (2
×
15 mL) — Pulls residual DMF into the aqueous phase.
Brine (15 mL).
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Critical Chromatography Insight: Because the product contains a basic piperidine ring, it will streak on standard silica gel. Pre-treat the silica with 1%
Et3N
or use a DCM/MeOH gradient containing 0.1%
NH4OH
to ensure sharp elution peaks.
Fig 2: Step-by-step experimental workflow for HATU/DIPEA amide coupling and basic-amine purification.
Protocol B: T3P-Mediated Coupling (Scale-Up / Process Friendly)
Optimized for simplified downstream processing and avoidance of column chromatography.
Reagents (10.0 mmol scale):
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid HCl salt: 2.62 g (10.0 mmol)
Target Amine: 10.5 mmol
T3P (Propylphosphonic anhydride, 50% w/w in EtOAc): 8.9 mL (15.0 mmol)
DIPEA: 7.0 mL (40.0 mmol)
Ethyl Acetate (EtOAc): 40 mL
Step-by-Step Procedure:
Preparation: Suspend the thiophene carboxylic acid and the target amine in 40 mL of EtOAc in a 100 mL round-bottom flask.
Base Addition: Add DIPEA (7.0 mL) and stir for 10 minutes at room temperature to ensure complete neutralization of the HCl salt and formation of the free amine/carboxylate species .
Coupling: Dropwise add the T3P solution. Note: T3P does not require pre-activation of the acid, preventing the formation of unreactive side products.
Reaction: Heat the mixture to 60 °C for 12 hours. Monitor via LC-MS.
Workup: Cool to room temperature. Wash the organic layer with water (2
×
30 mL), saturated aqueous
NaHCO3
(30 mL), and brine (30 mL).
Expert Insight: All T3P byproducts (water-soluble phosphonic acids) partition completely into the aqueous phase.
Isolation: Dry the organic phase over
Na2SO4
and concentrate in vacuo. The resulting amide is typically >95% pure by NMR and does not require further chromatographic purification.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - National Institutes of Health (NIH). Available at:[Link]
Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. ACS Organic Process Research & Development. Available at:[Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, Growing Science. Available at:[Link]
Method
Application Notes and Protocols for the Investigation of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid in Antiviral Research
Introduction: The Rationale for Investigating a Novel Thiophene Derivative The global challenge of emerging and recurring viral diseases necessitates a continuous search for novel antiviral agents.[1] Thiophene-based com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Investigating a Novel Thiophene Derivative
The global challenge of emerging and recurring viral diseases necessitates a continuous search for novel antiviral agents.[1] Thiophene-based compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antiviral properties.[2] Research has demonstrated the potential of thiophene derivatives as potent inhibitors of various viruses, such as Ebola virus, influenza virus, and Human Papillomavirus (HPV).[3][4][5][6] These compounds can act through diverse mechanisms, including the inhibition of viral entry and replication.[3][4][5]
This document provides a comprehensive guide for the investigation of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid , a novel compound, as a potential antiviral agent. The presence of the thiophene core, a known pharmacophore, coupled with a piperidin-1-ylmethyl substituent, offers a unique chemical scaffold that warrants thorough investigation. The piperidine moiety, in particular, has been identified as a key component for the antiviral activity of some thiophene derivatives.[3][4] These application notes will detail the essential in vitro assays required to determine the antiviral efficacy and cytotoxicity of this compound, and to lay the groundwork for understanding its mechanism of action.
Part 1: Initial Compound Characterization and Handling
Prior to biological evaluation, it is imperative to ensure the purity and stability of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
Purity Assessment : The purity of the compound should be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Solubility Testing : The solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO) and cell culture media, must be established to prepare accurate stock solutions for biological assays.
Stock Solution Preparation : A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent like DMSO. This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Part 2: In Vitro Antiviral Screening Workflow
The primary goal of in vitro screening is to determine if 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid can inhibit viral replication at concentrations that are not harmful to the host cells.[7] This is achieved by calculating the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are then used to determine the Selectivity Index (SI).[7] A high SI value indicates a promising therapeutic window.
Workflow for In Vitro Antiviral Evaluation
Caption: Workflow for the in vitro evaluation of a novel antiviral compound.
Protocol 1: Determination of Cytotoxicity (CC₅₀)
It is crucial to first assess the toxicity of the compound on the host cell line to ensure that any observed antiviral effect is not simply due to cell death.[7][8] The MTT assay is a widely used colorimetric method for this purpose.[7][8]
Materials:
Host cells appropriate for the target virus (e.g., Vero E6, MDCK, Huh-7)
96-well cell culture plates
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.[7]
Compound Dilution: Prepare a series of 2-fold serial dilutions of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid in cell culture medium.
Treatment: After 24 hours of incubation, remove the existing medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).[7]
Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[7]
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
CC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀)
For viruses that form plaques (zones of cell death), the plaque reduction assay is the gold standard for quantifying antiviral activity.[7][9]
Materials:
Confluent host cell monolayers in 6-well or 12-well plates
Virus stock with a known titer (Plaque Forming Units/mL)
Overlay medium (e.g., MEM containing 1% low-melting-point agarose or methylcellulose)
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
Compound-Virus Mixture: In separate tubes, mix a standardized amount of virus (e.g., 100 PFU) with each serial dilution of the test compound and incubate for 1 hour at 37°C.[7]
Infection: Inoculate the confluent cell monolayers with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).[7]
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.[7]
Overlay: Remove the inoculum, wash the cells with PBS, and add the overlay medium containing the corresponding concentration of the test compound to each well.[7]
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).[7]
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.[7]
Plaque Counting: Gently wash the plates with water, allow them to dry, and count the number of plaques in each well.[7]
EC₅₀ Calculation: Calculate the percentage of plaque reduction for each concentration relative to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: CPE Inhibition Assay for Antiviral Efficacy (EC₅₀)
For viruses that do not form plaques but cause a visible cytopathic effect (CPE), a CPE inhibition assay can be used.[7][9]
Cell Seeding: Seed a 96-well plate with host cells and incubate until confluent.
Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by a standardized amount of virus (e.g., 100 TCID₅₀).[7] Include a virus control, cell control, and compound toxicity control wells.
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for several days, until CPE is clearly visible in the virus control wells.[7]
Quantification of Cell Viability: Assess cell viability using either crystal violet staining or the MTT assay as described previously.
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that protects 50% of the cells from the virus-induced CPE.
Part 3: Data Interpretation and Next Steps
The data obtained from the cytotoxicity and antiviral assays should be compiled to determine the compound's potential as an antiviral candidate.
Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity Data
Parameter
Value
Interpretation
CC₅₀ (µM)
>100
Low cytotoxicity in the tested concentration range.
EC₅₀ (µM)
5.2
Potent inhibition of viral replication.
SI (CC₅₀/EC₅₀)
>19.2
A promising therapeutic window, indicating that the compound is significantly more toxic to the virus than to the host cells.
A high selectivity index (typically >10) warrants further investigation into the compound's mechanism of action.
Part 4: Investigating the Mechanism of Action
Understanding how a compound inhibits viral replication is a critical step in drug development. Based on findings for other thiophene derivatives that act as viral entry inhibitors, a time-of-addition assay is a logical next step.[3][4]
Time-of-Addition Assay Workflow
Caption: Workflow for a time-of-addition assay to identify the targeted stage of the viral lifecycle.
Protocol 4: Time-of-Addition Assay
Objective: To determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.
Procedure:
Cell Seeding: Seed host cells in a multi-well plate and incubate to form a confluent monolayer.
Compound Addition: Add 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid at a concentration of 5-10 times its EC₅₀ at different time points relative to viral infection:
Pre-treatment: Add the compound 2-4 hours before infection, then remove it before adding the virus. This assesses the effect on the host cell.
Co-treatment: Add the compound at the same time as the virus. This investigates inhibition of attachment and entry.
Post-treatment: Add the compound at various time points after infection (e.g., 2, 4, 6, 8 hours post-infection). This targets post-entry replication steps.
Incubation and Quantification: After a full replication cycle (e.g., 24-48 hours), quantify the viral yield using methods like plaque assay or RT-qPCR.
Interpretation:
Inhibition in the co-treatment phase suggests an effect on viral attachment or entry.
Inhibition in the post-treatment phase points to an effect on intracellular replication steps, such as genome replication or protein synthesis.
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for the initial antiviral evaluation of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. By systematically determining its cytotoxicity and efficacy, and by performing initial mechanism of action studies, researchers can effectively assess its potential as a lead compound for the development of new antiviral therapies. The established precedent of thiophene derivatives in antiviral research provides a strong rationale for pursuing these investigations.[2][3][4][5][6]
References
Barreca, M. L., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]
Barreca, M. L., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PMC. Retrieved March 20, 2026, from [Link]
Chen, Y., et al. (2024). Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment. ACS Publications. Retrieved March 20, 2026, from [Link]
Odey, M. O., et al. (2024). Exploration of the antiviral efficacy of thiophene derivatives targeting human papillomavirus (HPV) and prevention of cancer: A comprehensive computational approach. Research Square. Retrieved March 20, 2026, from [Link]
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]
Singh, S., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Infectious Disease & Therapy. Retrieved March 20, 2026, from [Link]
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Virology Research Services. Retrieved March 20, 2026, from [Link]
Lange, K., et al. (2020). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. bioRxiv. Retrieved March 20, 2026, from [Link]
Tai, C.-J., et al. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE. Retrieved March 20, 2026, from [Link]
Desselberger, U. (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. PMC. Retrieved March 20, 2026, from [Link]
In Vitro Antiviral Testing - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved March 20, 2026, from [Link]
Bojkova, D., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved March 20, 2026, from [Link]
Lange, K., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. PMC. Retrieved March 20, 2026, from [Link]
US11807618B2 - Thiophene derivatives as antiviral agents - Google Patents. (n.d.). Google Patents.
Application Notes and Protocols: Investigating 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid in Anticoagulant Development
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unmet Need for Novel Anticoagulants and the Promise of Thiophene Scaffolds Thrombotic disorders, including deep vein thrombosis, pulmonary...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need for Novel Anticoagulants and the Promise of Thiophene Scaffolds
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, myocardial infarction, and ischemic stroke, remain a leading cause of morbidity and mortality worldwide.[1][2] While traditional anticoagulants like heparins and vitamin K antagonists have been mainstays of therapy, they are associated with significant limitations, including a narrow therapeutic window, unpredictable dose-responses, and the need for frequent monitoring.[1] The advent of direct oral anticoagulants (DOACs) targeting Factor Xa (FXa) or thrombin has marked a significant advancement, yet challenges such as bleeding risks and the lack of effective reversal agents for some persist.[3] This underscores the critical need for novel anticoagulant agents with improved safety and efficacy profiles.
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4][5] Its unique electronic and steric properties, including its ability to act as a bioisostere for a phenyl ring, enhance drug-receptor interactions and improve pharmacokinetic properties.[4] In the realm of anticoagulation, thiophene derivatives have emerged as a promising class of inhibitors targeting key serine proteases in the coagulation cascade, namely Factor Xa and thrombin.[6][7][8][9][10] This document provides a detailed guide for the investigation of a novel thiophene-containing compound, 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid , as a potential anticoagulant.
Hypothesized Mechanism of Action: Targeting the Heart of the Coagulation Cascade
Based on the established activity of similar thiophene-based compounds, we hypothesize that 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid may act as a direct inhibitor of a key coagulation cascade protease, most likely Factor Xa or thrombin. The carboxylic acid moiety could potentially interact with cationic residues in the active site of these proteases, while the piperidinylmethyl group may occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy.[3][7][8] Inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin formation.[8] Thrombin, the final enzyme in the cascade, is responsible for converting fibrinogen to fibrin and also plays a prothrombotic role by activating platelets and other coagulation factors.[1][8]
Caption: Hypothesized inhibition of Factor Xa or Thrombin by the test compound.
Experimental Protocols
Part 1: In Vitro Evaluation of Anticoagulant Activity
The initial assessment of a potential anticoagulant involves a series of in vitro assays to determine its effect on plasma clotting times and its inhibitory activity against specific coagulation enzymes.
These assays provide a global assessment of the compound's effect on the intrinsic, extrinsic, and common pathways of coagulation.
Protocol 1: Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the integrity of the extrinsic and common pathways. It measures the time taken for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma. Prolongation of the PT indicates inhibition of factors VII, X, V, prothrombin, or fibrinogen.[11]
Materials:
Test compound: 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Platelet-poor plasma (PPP) from healthy human donors
PT reagent (thromboplastin and calcium chloride)
Coagulation analyzer
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
Pre-warm the PPP and PT reagent to 37°C.
In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound dilution (or vehicle control).[11]
Incubate the mixture for 3 minutes at 37°C.
Add 100 µL of the pre-warmed PT reagent to initiate coagulation.[11]
The coagulation analyzer will automatically detect the time to clot formation.
Perform each concentration in triplicate.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the intrinsic and common pathways. It measures the clotting time after the addition of a contact activator (e.g., silica), phospholipids (partial thromboplastin), and calcium to plasma. Prolongation of the aPTT suggests inhibition of factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen.[11]
Materials:
Test compound
Platelet-poor plasma (PPP)
aPTT reagent (contact activator and phospholipids)
Calcium chloride solution
Coagulation analyzer
Procedure:
Prepare serial dilutions of the test compound.
Pre-warm PPP, aPTT reagent, and calcium chloride to 37°C.
In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound dilution (or vehicle control).
Add 50 µL of the aPTT reagent and incubate for 3 minutes at 37°C.
Add 50 µL of pre-warmed calcium chloride to start the reaction.
Record the time to clot formation.
Perform each concentration in triplicate.
Data Presentation: Hypothetical In Vitro Coagulation Data
Compound Concentration (µM)
Prothrombin Time (s)
aPTT (s)
Vehicle Control
12.5 ± 0.5
35.2 ± 1.2
0.1
13.1 ± 0.6
38.5 ± 1.5
1
18.7 ± 0.8
55.9 ± 2.1
10
35.4 ± 1.5
98.6 ± 4.5
100
>150
>200
To pinpoint the specific target of the test compound, direct enzyme inhibition assays are crucial.
Protocol 3: Factor Xa and Thrombin Chromogenic Assays
Principle: These assays measure the ability of the test compound to directly inhibit the enzymatic activity of purified Factor Xa or thrombin. The enzyme is incubated with the inhibitor, and then a chromogenic substrate specific for that enzyme is added. The rate of color development, which is proportional to the enzyme's activity, is measured spectrophotometrically.
Materials:
Purified human Factor Xa and thrombin
Chromogenic substrates for Factor Xa (e.g., S-2222) and thrombin (e.g., S-2238)
Assay buffer (e.g., Tris-HCl with NaCl and BSA)
Test compound
96-well microplate reader
Procedure:
In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the enzyme (Factor Xa or thrombin).
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
Add the chromogenic substrate to initiate the reaction.
Measure the absorbance at 405 nm at regular intervals (kinetic mode).
Calculate the initial reaction velocity (V) for each inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity).
Caption: Workflow for the chromogenic enzyme inhibition assay.
Part 2: In Vivo Evaluation of Antithrombotic Efficacy
Promising candidates from in vitro studies should be evaluated in animal models of thrombosis to assess their antithrombotic efficacy and potential bleeding risk.[12][13]
Protocol 4: Ferric Chloride-Induced Arterial Thrombosis Model in Rats
Principle: This widely used model mimics arterial thrombosis initiated by endothelial injury. A filter paper saturated with ferric chloride is applied to an exposed artery (e.g., carotid artery), which induces oxidative injury and leads to the formation of an occlusive thrombus. The efficacy of the antithrombotic agent is determined by its ability to prevent or delay thrombus formation.[14]
Materials:
Male Wistar rats (250-300g)
Anesthetic (e.g., isoflurane)
Surgical instruments
Doppler flow probe
Filter paper discs
Ferric chloride (FeCl3) solution (e.g., 35%)
Test compound and vehicle
Procedure:
Anesthetize the rat and surgically expose the carotid artery.
Place a Doppler flow probe around the artery to monitor blood flow.
Administer the test compound or vehicle intravenously (i.v.) or orally (p.o.) at a predetermined time before thrombus induction.
Saturate a small filter paper disc with FeCl3 solution and apply it to the adventitial surface of the artery for a fixed duration (e.g., 10 minutes).
Remove the filter paper and monitor blood flow until the vessel becomes occluded (cessation of blood flow).
The primary endpoint is the time to occlusion. A significant increase in the time to occlusion in the treated group compared to the vehicle group indicates antithrombotic efficacy.
Protocol 5: Bleeding Time Assessment
Principle: A critical aspect of anticoagulant development is assessing the risk of bleeding. A common method is the tail transection bleeding time model.
Procedure:
Administer the test compound or vehicle to the rats at doses found to be efficacious in the thrombosis model.
After a specified time, anesthetize the rat and transect the tail at a standardized diameter (e.g., 3 mm from the tip).
Gently blot the bleeding tail with filter paper every 30 seconds until bleeding ceases.
The time from transection to the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.
A significant prolongation of bleeding time indicates an increased bleeding risk.
Data Presentation: Hypothetical In Vivo Efficacy and Bleeding Data
Treatment Group
Dose (mg/kg, p.o.)
Time to Occlusion (min)
Bleeding Time (min)
Vehicle
-
15.2 ± 2.5
4.1 ± 0.8
Compound X
1
25.8 ± 3.1
5.5 ± 1.1
Compound X
3
48.6 ± 5.7
8.9 ± 1.5
Compound X
10
>60 (no occlusion)
15.3 ± 2.2
p < 0.05 compared to vehicle
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial evaluation of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid as a potential anticoagulant. The thiophene scaffold holds significant promise in the development of novel antithrombotic agents.[4][6][7] Positive results from these initial studies would warrant further investigation, including detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of thrombosis models. The ultimate goal is the development of a safe and effective oral anticoagulant that can address the unmet needs in the management of thrombotic diseases.
References
Sall, D. J., et al. (1999). Dibasic Benzo[b]thiophene Derivatives as a Novel Class of Active Site-Directed Thrombin Inhibitors. 1. Determination of the Serine Protease Selectivity, Structure−Activity Relationships, and Binding Orientation. Journal of Medicinal Chemistry, 42(19), 3819-3833. [Link]
Sall, D. J., et al. (1999). Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 3. Enhancing activity by imposing conformational restriction in the C-4" side chain. Bioorganic & Medicinal Chemistry Letters, 9(3), 363-368. [Link]
Ye, B., et al. (2007). Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors. Journal of Medicinal Chemistry, 50(13), 2945-2959. [Link]
Wong, P. C., et al. (2000). Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents. Trends in Cardiovascular Medicine, 10(3), 113-120. [Link]
Sall, D. J., et al. (1999). Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 2. Sidechain optimization and demonstration of in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 9(5), 775-780. [Link]
Kaiser, B. (2008). In vivo models for the evaluation of antithrombotics and thrombolytics. Drug Discovery Today: Disease Models, 5(2), 91-97. [Link]
Sall, D. J., et al. (2000). Diamino Benzo[b]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. 5. Potency, Efficacy, and Pharmacokinetic Properties of Modified C-3 Side Chain Derivatives. Journal of Medicinal Chemistry, 43(4), 649-663. [Link]
Al-Tamari, A. A., & Al-Saraireh, Y. M. (2022). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Journal of Clinical Medicine, 11(23), 7088. [Link]
Dobrovolskaia, M. A., et al. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Nanomedicine: Nanotechnology, Biology and Medicine, 13(8), 2569-2578. [Link]
Sall, D. J., et al. (2000). Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives. Journal of Medicinal Chemistry, 43(4), 649-663. [Link]
Pinto, D. J., et al. (2007). Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]
Farrehi, P. M., & Ozaki, C. K. (2005). Experimental Mouse Models of Thrombosis Optimized for Drug Discovery and Development. Current Medicinal Chemistry, 12(18), 2101-2108. [Link]
Wang, Y., et al. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 30(3), 567. [Link]
Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2095-2127. [Link]
Jaradat, N., et al. (2022). In Vitro Activity of Some Medicinal Plants on Blood Coagulation. Journal of Medicinal and Chemical Sciences, 5(4), 569-576. [Link]
Li, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1169335. [Link]
Wang, S., et al. (2011). Investigation on the binding mode of benzothiophene analogues as potent factor IXa (FIXa) inhibitors in thrombosis by CoMFA, docking and molecular dynamic studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 842-851. [Link]
ResearchGate. (n.d.). In vitro anticoagulant properties assay. (A) Schematic diagram of BV targeting thrombin. Retrieved from [Link]
Adawi, D., et al. (2025). In vitro anticoagulant effect analysis of leaves different extract types of Calotropis procera (Asclepiadaceae) in West Bank. Palestinian Medical and Pharmaceutical Journal, 10(1), 1-10. [Link]
Al-Obeidi, F., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-9456. [Link]
Al-Obeidi, F., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-9456. [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Population Therapeutics and Clinical Pharmacology, 32(1), 101-115. [Link]
Application Note: Site-Selective Functionalization of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid
Introduction & Structural Analysis The functionalization of multi-substituted thiophenes is a cornerstone of modern medicinal chemistry and materials science. 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid presents...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Analysis
The functionalization of multi-substituted thiophenes is a cornerstone of modern medicinal chemistry and materials science. 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid presents a highly specific synthetic challenge due to the dichotomy of its functional groups. The molecule features a thiophene core with two available sites for functionalization: the C3 and C4 positions.
Achieving site-selectivity requires a deep understanding of the competing electronic, steric, and coordinating properties of the existing substituents:
C2-Carboxylic Acid: An electron-withdrawing group (EWG) that deactivates the ring. Under standard electrophilic conditions, it directs substitution to the meta position (C4)[1]. However, when deprotonated, the resulting carboxylate acts as a powerful Directed Metalation Group (DMG), capable of coordinating transition metals or organolithium bases to force reactivity at the adjacent C3 position[2].
C5-Piperidin-1-ylmethyl Group: A tertiary amine that introduces severe pH-dependent effects. Under neutral conditions, the alkyl chain is mildly electron-donating. However, under the acidic conditions typically required for electrophilic aromatic substitution (EAS), the nitrogen is protonated (-CH₂NH⁺R₂). This ammonium species is strongly electron-withdrawing, severely deactivating the ring and altering the electronic landscape.
Mechanistic Rationale for Site-Selectivity
To achieve absolute regiocontrol, researchers must bypass the inherent electronic conflicts of the molecule by choosing specific reaction paradigms.
Strategy A: C3-Functionalization via Directed Ortho Metalation (DoM)
Directed ortho metalation (DoM) overrides standard electronic directing effects by utilizing spatial coordination[2]. The free carboxylic acid is first deprotonated to form a lithium carboxylate. A second equivalent of a sterically hindered base—strictly Lithium tetramethylpiperidide (LTMP)—coordinates to the carboxylate oxygen. This coordination brings the basic center into proximity with the C3 proton, facilitating regioselective deprotonation. The C5-piperidinyl group cannot form a stable chelate to direct metalation to C4 (which would require an unfavorable 7-membered transition state), ensuring pristine C3 selectivity[3].
Strategy B: C3-Functionalization via Transition Metal C-H Activation
Similar to DoM, Palladium-catalyzed C-H activation leverages the C2-carboxylate to coordinate a Pd(II) center, directing the catalytic cycle exclusively to the C3 position. This method is highly effective for arylation and avoids the cryogenic conditions required for DoM[4].
Strategy C: C4-Functionalization via Electrophilic Aromatic Substitution (EAS)
Functionalizing the C4 position requires exploiting the steric and electronic balance of the ring[1]. Because the C2-COOH directs meta (to C4), this position is electronically favored. However, the basic piperidine nitrogen poses a critical threat, as it will preferentially react with electrophiles to form unwanted N-oxides or N-haloamines. To prevent this, the reaction must be conducted in a strong acid (e.g., Trifluoroacetic acid, TFA). TFA protonates the piperidine, rendering the nitrogen lone pair inert. While this dual-EWG state (COOH and CH₂NH⁺R₂) severely deactivates the thiophene ring, C4 remains the least sterically hindered and least deactivated position, allowing for selective, albeit slow, halogenation.
Divergent synthetic pathways for the regioselective functionalization of the thiophene ring.
Experimental Protocols
Protocol A: Regioselective C3-Iodination via DoM
Causality Insight: LTMP is explicitly chosen over LDA or n-BuLi. The extreme steric bulk of LTMP completely suppresses nucleophilic addition to the carboxylate carbonyl, a common side reaction that destroys the starting material.
Self-Validating System: This protocol includes a D₂O quench step. By analyzing an aliquot via ¹H NMR before adding the electrophile, the operator can confirm >95% lithiation at C3, validating the system before committing expensive electrophiles.
Step-by-Step Procedure:
Base Preparation: In a flame-dried Schlenk flask under inert N₂ atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C to ensure complete formation of LTMP, then recool to -78 °C.
Substrate Metalation: Dissolve 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LTMP solution at -78 °C. Stir for 1 hour.
In-Process Control (IPC): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via LC-MS/¹H NMR. A mass shift of +1 Da and the disappearance of the C3 proton signal confirms successful dianion formation.
Electrophilic Trapping: Add a solution of Iodine (1.5 equiv) in anhydrous THF dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature over 1 hour.
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Carefully adjust the aqueous layer to pH ~5 using 1M HCl to precipitate the zwitterionic product.
Isolation: Extract the aqueous layer with EtOAc/MeOH (9:1 v/v). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase C18 chromatography (Water/MeCN with 0.1% TFA) to yield the pure C3-iodinated product.
Step-by-step experimental workflow for the Directed Ortho Metalation (DoM) protocol.
Protocol B: Regioselective C4-Bromination via EAS
Causality Insight: The use of Trifluoroacetic acid (TFA) as a co-solvent is non-negotiable. It serves a dual purpose: it protonates the basic piperidine nitrogen (shielding it from N-bromination) and significantly enhances the electrophilicity of N-Bromosuccinimide (NBS) by polarizing the N-Br bond[1].
Self-Validating System: Continuous LC-MS monitoring ensures the absence of M+16 (N-oxide) or N-bromo degradation products, validating the integrity of the TFA protection strategy in real-time.
Step-by-Step Procedure:
Substrate Protection: Dissolve 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (1.0 equiv) in a mixture of DCM and TFA (1:1 v/v, 0.1 M). Cool the mixture to 0 °C.
Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) in three equal portions over 15 minutes.
In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material mass ([M+H]⁺ 226) should cleanly transition to the brominated product ([M+H]⁺ 304/306), displaying the characteristic 1:1 isotopic pattern of a single bromine atom.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–24 hours. The strong deactivating effect of the dual EWGs necessitates extended reaction times.
Workup: Remove the volatiles under reduced pressure. Resuspend the crude oil in EtOAc and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 6.
Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from an Ethanol/Water mixture to afford the C4-brominated product.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the functionalization strategies discussed:
Strategy
Target Position
Key Reagents
Directing Group / Effect
Typical Yield Range
Scalability
Directed Ortho Metalation (DoM)
C3
LTMP, THF, Electrophile
C2-Carboxylate (Coordination)
60 - 85%
Moderate (Requires Cryogenics)
C-H Activation
C3
Pd(OAc)₂, Ag₂CO₃
C2-Carboxylate (Coordination)
50 - 75%
High (Ambient to Heating)
Electrophilic Aromatic Substitution
C4
TFA, NBS or Br₂
Steric & Electronic Balance
40 - 65%
High (Standard Equipment)
References
Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link][3]
Title: Palladium-Catalyzed Decarboxylative ortho-Amidation of Indole-3-carboxylic Acids with Isothiocyanates Using Carboxyl as a Deciduous Directing Group
Source: PubMed (NIH)
URL: [Link][4]
Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics
Source: Chemical Reviews - University of Windsor
URL: [Link][2]
Technical Support Center: Synthesis of Thiophene-2-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of thiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of thiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on the practical challenges and side reactions encountered during key synthetic transformations, offering explanations grounded in chemical principles and actionable protocols to enhance your experimental success.
Section 1: Carboxylation of Thiophene via Organometallic Intermediates
The introduction of a carboxylic acid group onto the thiophene ring is a fundamental transformation. This is frequently achieved by forming an organometallic intermediate (a Grignard or organolithium reagent) followed by quenching with carbon dioxide. However, this seemingly straightforward process is fraught with potential side reactions that can significantly impact yield and purity.
FAQ 1.1: I'm observing a significant amount of a non-polar byproduct that I suspect is 2,2'-bithiophene. What's causing this and how can I prevent it?
Answer:
The formation of 2,2'-bithiophene is a classic example of a Wurtz-type coupling side reaction. This occurs when the newly formed 2-thienylmagnesium halide (Grignard reagent) or 2-thienyllithium reacts with unreacted 2-halothiophene in the reaction mixture.
Causality: The organometallic intermediate is a potent nucleophile, and the starting 2-halothiophene is an electrophile. This nucleophilic substitution reaction competes with the desired formation of the organometallic reagent on the surface of the magnesium or with the lithium reagent. High local concentrations of the 2-halothiophene and elevated temperatures can favor this side reaction.[1][2]
Troubleshooting Protocol:
Slow Addition of the Halide: The most critical parameter to control is the rate of addition of the 2-halothiophene to the magnesium turnings or organolithium reagent. A slow, dropwise addition ensures that the concentration of the halide is kept low at all times, minimizing the opportunity for the coupling reaction to occur.[3]
Temperature Control: While the initiation of Grignard formation may require gentle heating, the reaction should be maintained at a controlled temperature (e.g., gentle reflux of THF) to avoid accelerating the Wurtz coupling. For lithiation reactions, maintain the temperature at -78 °C during the addition and stirring.
Highly Activated Magnesium: For Grignard reactions, using highly activated magnesium (e.g., Rieke magnesium or freshly crushed turnings) can increase the rate of Grignard formation, further outcompeting the Wurtz reaction.
Solvent Choice: While THF is common, in some cases, less polar solvents like diethyl ether can disfavor the Wurtz coupling reaction.
FAQ 1.2: My yield of thiophene-2-carboxylic acid is low, and I'm isolating unreacted thiophene after workup. What are the likely causes of this quenching?
Answer:
The isolation of the protonated, unreacted thiophene starting material is a strong indication that your organometallic intermediate was quenched by an acidic proton source before it could react with carbon dioxide. Thiophene Grignard and organolithium reagents are extremely strong bases and will react readily with even weakly acidic protons.
Causality: The primary culprits for quenching are residual water or atmospheric moisture in the reaction setup. Other sources can include acidic protons on other functional groups if you are working with a substituted thiophene.
Troubleshooting Protocol:
Rigorous Drying of Glassware and Reagents: All glassware must be thoroughly dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use.
Anhydrous Solvents: Ethereal solvents like THF and diethyl ether must be scrupulously dried. A common and effective method is distillation from sodium/benzophenone ketyl. The persistent deep blue color of the ketyl radical anion indicates that the solvent is free of water and oxygen.[4][5][6][7]
Inert Atmosphere: The entire reaction, from setup to quenching, must be conducted under a positive pressure of an inert gas, such as argon or nitrogen. This prevents the ingress of atmospheric moisture and oxygen.
Quality of Magnesium/Organolithium: Ensure the magnesium turnings are not overly oxidized and that the organolithium reagent has been recently titrated to determine its exact concentration.
Experimental Protocol: Drying THF with Sodium/Benzophenone Ketyl
Pre-drying: Add sodium metal pieces to reagent-grade THF and let it stand overnight to remove the bulk of the water.
Setup: Assemble a distillation apparatus with a two-necked flask, condenser, and inert gas inlet. All glassware must be flame- or oven-dried.
Charge: To the cooled flask, add fresh sodium metal (cut into small pieces) and a small amount of benzophenone.
Reflux: Add the pre-dried THF and heat to reflux under a positive pressure of inert gas.
Indicator: The solution will turn a deep blue or purple, indicating the formation of the sodium-benzophenone ketyl radical and signifying that the solvent is dry. If the color fades, more sodium may be needed.
Distillation: Once the blue color is stable, distill the THF directly into your reaction flask for immediate use. Caution: Never distill to dryness, as this can concentrate explosive peroxides.
FAQ 1.3: Besides my desired carboxylic acid, I am also isolating a significant amount of a ketone byproduct. How is this formed and what can I do to prevent it?
Answer:
The formation of a ketone, specifically di(thiophen-2-yl)methanone, is a known side reaction that occurs when the thienyl organometallic reagent reacts with the initially formed lithium or magnesium salt of thiophene-2-carboxylic acid.
Causality: The reaction of the organometallic reagent (R-M) with CO2 forms a carboxylate salt (R-COOM). This carboxylate is generally stable, but under certain conditions, a second equivalent of the organometallic reagent can attack the carbonyl carbon of the carboxylate. The resulting dianionic intermediate then collapses upon acidic workup to yield a ketone.[8][9] This is more prevalent with more reactive organolithium reagents than with Grignard reagents.
Troubleshooting Protocol:
Inverse Addition: Instead of adding the organometallic solution to solid CO2 (dry ice), consider the "inverse addition" method. Pour the organometallic solution onto a large excess of freshly crushed, high-quality dry ice. This ensures that the organometallic reagent is immediately consumed by the vast excess of CO2, minimizing its contact time with the carboxylate salt.
Low Temperature Quench: Perform the carboxylation at a very low temperature (-78 °C). At this temperature, the addition of the organometallic to the carboxylate is significantly slower.
Gaseous CO2 Addition: Bubbling dry CO2 gas through the solution of the organometallic reagent can also be effective. Ensure the CO2 is dried by passing it through a drying tube filled with a suitable desiccant like calcium chloride.
Diagram of Key Reaction Pathways in Thiophene Carboxylation
Caption: Competing reaction pathways in the synthesis of thiophene-2-carboxylic acid.
Section 2: Oxidation of 2-Acetylthiophene
A common alternative to carboxylation is the oxidation of a pre-existing functional group, most notably the haloform reaction of 2-acetylthiophene.
FAQ 2.1: I am performing a haloform reaction on 2-acetylthiophene, but my yields are inconsistent and I often have unreacted starting material. How can I optimize this reaction?
Answer:
The haloform reaction is a robust method for converting methyl ketones to carboxylic acids, but it requires careful control of stoichiometry and temperature to ensure complete conversion.[10][11]
Causality: The haloform reaction proceeds in two main stages: 1) base-promoted tri-halogenation of the methyl group, and 2) nucleophilic acyl substitution by hydroxide on the resulting tri-halomethyl ketone. Incomplete reaction can result from insufficient hypohalite, decomposition of the hypohalite at elevated temperatures, or incomplete hydrolysis of the intermediate.[12][13]
Troubleshooting Protocol:
Freshly Prepared Hypohalite: The sodium hypohalite (e.g., NaOBr or NaOCl) solution should be freshly prepared and kept cold. It is unstable and will disproportionate over time, especially when warm.
Temperature Control: The initial addition of 2-acetylthiophene to the hypohalite solution should be done at a low temperature (0-10 °C) to prevent decomposition of the reagent and to control the exothermicity of the reaction.
Sufficient Base: A sufficient excess of sodium hydroxide is required to both promote the initial enolate formation for halogenation and to effect the final hydrolysis step.
Reaction Time: After the initial addition, allowing the reaction to stir at room temperature for a sufficient period (e.g., 1-2 hours) is often necessary to drive the reaction to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Experimental Protocol: Haloform Oxidation of 2-Acetylthiophene
Prepare Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (3.3 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (10 equivalents) in water.
Addition of Ketone: To this freshly prepared, cold hypobromite solution, add 2-acetylthiophene (1 equivalent) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
Workup: Quench any excess hypobromite with a reducing agent (e.g., sodium bisulfite). Acidify the aqueous layer to a low pH with a strong acid like HCl. The thiophene-2-carboxylic acid will precipitate.
Purification: Collect the solid by filtration and recrystallize from hot water.[10]
Section 3: Halogenation of Thiophene Derivatives
Halogenated thiophenes are versatile intermediates that can be converted to carboxylic acids via organometallic routes. However, controlling the regioselectivity and degree of halogenation is a common challenge.
FAQ 3.1: I am trying to mono-brominate a 3-substituted thiophene at the 2-position using NBS, but I am getting a mixture of products, including the 2,5-dibrominated compound. How can I improve the selectivity?
Answer:
Thiophene is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution. Over-halogenation is a common side reaction, especially when using reactive brominating agents like N-bromosuccinimide (NBS).
Causality: The initial bromination at the 2-position does not significantly deactivate the thiophene ring, and in some cases, can even activate it towards further substitution. The 5-position is electronically similar to the 2-position and is thus susceptible to a second bromination. The solvent can also play a significant role in modulating the reactivity of NBS and the regioselectivity of the reaction.[14][15][16]
Troubleshooting Protocol:
Control Stoichiometry: Use no more than 1.0 equivalent of NBS. Carefully weigh the reagents to ensure a precise molar ratio.
Solvent Choice: The choice of solvent can have a profound effect on selectivity. Non-polar solvents like carbon tetrachloride or cyclohexane often give better selectivity for mono-bromination compared to polar solvents like acetic acid or DMF, which can enhance the reactivity of NBS.
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -20 °C) to temper the reactivity of the system and improve selectivity.
Protection of the Reaction: Conduct the reaction in the dark, as light can initiate radical pathways with NBS, leading to a different product distribution.
Table of Solvent Effects on Regioselectivity of Bromination
Section 4: Purification of Thiophene-2-Carboxylic Acid
Effective purification is critical to obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
FAQ 4.1: How can I effectively remove the non-polar 2,2'-bithiophene byproduct from my thiophene-2-carboxylic acid?
Answer:
The significant difference in polarity and acidity between the desired carboxylic acid and the bithiophene byproduct allows for a straightforward separation using acid-base extraction.
Causality: Thiophene-2-carboxylic acid is acidic and will be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The non-polar bithiophene is not acidic and will remain in the organic phase.
Experimental Protocol: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The sodium salt of the carboxylic acid will move to the aqueous layer, while the bithiophene remains in the organic layer.[17][18]
Combine and Wash: Combine the aqueous layers and wash once with fresh diethyl ether to remove any residual non-polar impurities.
Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~1. The thiophene-2-carboxylic acid will precipitate as a solid.
Isolation: Collect the pure solid by suction filtration, wash with a small amount of cold water, and dry.
FAQ 4.2: What is a good solvent system for the recrystallization of thiophene-2-carboxylic acid?
Answer:
Recrystallization is an excellent final purification step to obtain highly pure, crystalline thiophene-2-carboxylic acid.
Causality: An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble in the hot solvent or remain soluble at room temperature.
Recommended Solvents:
Water: Hot water is a commonly used and effective solvent for the recrystallization of thiophene-2-carboxylic acid.[10][19]
Ethanol/Water or Methanol/Water: A mixed solvent system can also be effective. Dissolve the crude product in a minimal amount of hot alcohol, and then add hot water dropwise until the solution becomes turbid. Allow to cool slowly.
Toluene or Xylene: For larger scale purifications, these higher-boiling aromatic solvents can be used.
General Recrystallization Protocol:
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid to dissolve it completely.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by suction filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
References
The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. Washington State University. Available from: [Link]
Drying Solvents. Chemistry LibreTexts. Available from: [Link]
How to dry THF?. ResearchGate. Available from: [Link]
Drying THF and ETHER with extruded sodium wire. University of Cambridge. Available from: [Link]
Acid-Base Extraction. University of California, Los Angeles. Available from: [Link]
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
Grignard Reaction. Organic Chemistry Portal. Available from: [Link]
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. Available from: [Link]
The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. Available from: [Link]
Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO2. Globe Thesis. Available from: [Link]
(PDF) Halogen dance reactions on thiophene derivatives. ResearchGate. Available from: [Link]
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available from: [Link]
Chemistry Wurtz Fittig Reaction. Sathee NEET. Available from: [Link]
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. Available from: [Link]
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available from: [Link]
US2462697A - Thiophene-2-carboxylic acid. Google Patents.
A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Chemistry of Heterocyclic Compounds. Available from: [Link]
A comparative study of the reactions of thiophene-2-carboxanilides and related compounds. Semantic Scholar. Available from: [Link]
Polythiophene synthesis via halogen dance. Organic Chemistry Frontiers. Available from: [Link]
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available from: [Link]
Haloform reaction. Wikipedia. Available from: [Link]
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Santa Cruz. Available from: [Link]
Examples, Mechanism & Wurtz Fittig Reaction | AESL. Aakash Institute. Available from: [Link]
Synthesis of functionalized polyhalogenated thiophene derivatives. ResearchGate. Available from: [Link]
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Chulalongkorn University. Available from: [Link]
The Haloform Reaction. Organic Reactions. Available from: [Link]
A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters. Available from: [Link]
THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. Texas Tech University. Available from: [Link]
200 Years of The Haloform Reaction: Methods and Applications. PMC. Available from: [Link]
Welcome to the technical support center for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges presented by this molecule. Our goal is to provide in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic strategies.
Understanding Your Reagent: Key Physicochemical Properties
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is a bifunctional molecule with distinct acidic and basic centers. This duality is the primary source of most synthetic challenges. Its structure incorporates a carboxylic acid, a thiophene ring, and a tertiary amine (piperidine) linked by a methylene group, characteristic of a Mannich base.[1][2] Understanding these features is critical for successful experimentation.
The acidic proton is readily available for reaction or deprotonation.
pKa (Piperidinium ion)
~11
The piperidine nitrogen is strongly basic and will be protonated under acidic or even neutral conditions.
Key Structural Feature
Zwitterionic Potential
The molecule can form an internal salt between the acidic carboxylate and the basic piperidine nitrogen. This significantly impacts solubility, often rendering it poorly soluble in common non-polar organic solvents like dichloromethane (DCM) but more soluble in polar aprotic solvents like DMF or DMSO.
The C-N bond of the aminomethyl group can be susceptible to cleavage (retro-Mannich reaction) under harsh conditions, though it is generally stable.
Core Troubleshooting Area 1: Failed Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this substrate. However, direct condensation with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Therefore, activating agents are required, but the molecule's basicity complicates this process.
Q1: My amide coupling reaction shows low or no conversion. What is the primary cause?
Answer: The most common failure mode is the intramolecular and intermolecular acid-base chemistry interfering with the carboxylic acid activation step.
Causality 1: Zwitterion Formation. The basic piperidine nitrogen deprotonates the carboxylic acid, forming an internal salt (zwitterion). The resulting carboxylate is a poor nucleophile and cannot efficiently react with coupling reagents like HATU or EDC.
Causality 2: Reagent Quenching. The free piperidine nitrogen is a nucleophile and a base. It can directly react with and quench your coupling reagent or compete with your desired amine for the activated ester, leading to side products or decomposition of the activated intermediate.
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Decision tree for troubleshooting low amide coupling yield.
Solution: Implement a Pre-Activation Protocol
To overcome the internal acid-base issues, the carboxylic acid must be activated before the introduction of your target amine. This sequesters the carboxyl group as a highly reactive intermediate, preventing zwitterion formation and making it ready for immediate reaction.
Experimental Protocol 1: Optimized Amide Coupling via Pre-Activation
This protocol utilizes HATU, a highly efficient uronium-based coupling reagent that minimizes side reactions like racemization.[4][6]
Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (1.0 eq).
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. If solubility is an issue, gentle warming (30-40 °C) or the use of NMP may be beneficial.
Activation: Add HATU (1.1 - 1.2 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq). The excess base is crucial to neutralize both the carboxylic acid proton and the HCl generated during the reaction, ensuring the piperidine nitrogen remains largely in its free base form.
Pre-Activation Stir: Stir the mixture at room temperature for 20-30 minutes. During this time, the solution may change color as the active O-acylisourea ester forms.
Amine Addition: Add your desired amine (1.1 - 1.2 eq) to the pre-activated mixture.
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HATU byproducts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product using an appropriate method (see Purification Challenges section).
Reagent System
Additive
Key Advantages
Common Side Products
EDC
HOBt or NHS
Water-soluble byproducts, cost-effective.
N-acylurea, racemization.
HATU / HBTU
None needed
Fast reaction times, high yields, low racemization.[4][6]
Guanidinium byproducts (usually easily removed).
DCC
DMAP
Inexpensive, effective for simple substrates.
Dicyclohexylurea (DCU) precipitate, N-acylurea.
Core Troubleshooting Area 2: Failed Esterification Reactions
Esterification of this substrate is also challenging due to the basic piperidine moiety.
Q2: My Fischer esterification (acid-catalyzed) is failing. Why?
Answer: Standard Fischer esterification, which relies on strong acid catalysts (like H₂SO₄) in an alcohol solvent, is incompatible with this substrate. The strong acid will protonate the highly basic piperidine nitrogen, forming a piperidinium salt. This salt is often insoluble in the alcohol solvent, causing the reaction to stall.[7]
Solution: Two-Step Acyl Chloride Method
A more robust and reliable method is to first convert the carboxylic acid to a more reactive acyl chloride, which can then be easily reacted with an alcohol to form the ester.[7][8]
Experimental Protocol 2: Esterification via Acyl Chloride Intermediate
Step A: Acyl Chloride Formation
Setup: In a fume hood, suspend 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 - 2.0 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the mixture becomes a clear solution.
Isolation: Carefully remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride hydrochloride salt. Caution: This intermediate is highly moisture-sensitive and should be used immediately without purification.
Step B: Ester Formation
Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM under an inert atmosphere.
Nucleophile & Base: Add the desired alcohol (1.5 eq) followed by a non-nucleophilic base like triethylamine or DIPEA (3.0 eq) at 0 °C. The base is required to neutralize the HCl generated and to deprotonate the piperidinium salt.
Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify as required.
Core Troubleshooting Area 3: Purification Challenges
The basic piperidine group frequently causes issues during purification, particularly with silica gel chromatography.
Q3: My compound streaks badly on my silica gel column, leading to poor separation and low recovery. How can I fix this?
Answer: The basic nitrogen atom on the piperidine ring strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to tailing, streaking, and sometimes irreversible binding of the product to the stationary phase.
Solution 1: Basic Modifier in Eluent: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common starting point is to add 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).
Solution 2: Use an Alternative to Chromatography. For many applications, a simple acid-base extraction is highly effective for purifying this type of compound, avoiding the need for chromatography altogether.[9] This technique leverages the basicity of the piperidine to selectively move your compound between aqueous and organic phases.
Purification Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q: Can I protect the piperidine nitrogen before reaction?
A: Yes, protection is a viable strategy, especially for multi-step syntheses. The piperidine can be protected as its Boc-carbamate (using Boc₂O). However, this adds two steps (protection and deprotection) to your synthesis, so it should be considered based on the overall complexity and whether other methods have failed.
Q: My starting material is the hydrochloride salt. How does this affect my reaction setup?
A: If you are starting with 5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride[10], you will need to add an additional equivalent of base in your reaction setup (e.g., in the amide coupling protocol, use 3.5 - 4.0 eq of DIPEA) to first neutralize the HCl salt before proceeding with the reaction.
Q: Is the compound stable to heat?
A: The compound is generally stable to moderate heat (e.g., reflux in common solvents like THF or Toluene). However, as a Mannich base, prolonged exposure to very high temperatures or harsh acidic/basic conditions could potentially lead to a retro-Mannich reaction or other degradation pathways. It is always best to monitor reactions and use the mildest conditions possible.[11]
Q: What are the best storage conditions?
A: Store the compound in a tightly sealed container in a cool, dry place away from light. The free base can slowly react with atmospheric CO₂ over time. The hydrochloride salt is generally more stable for long-term storage.
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science Publisher.
5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor.
Mannich Bases: An Important Pharmacophore in Present Scenario. PMC.
Amines and Heterocycles Solutions to Problems.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Stability of thioamide type of piperine under acidic and basic conditions.
Carboxylic acid reactions overview. Khan Academy.
SYNTHESIS OF NEW MANNICH BASES DERIVED FROM 5-PHENYL-1,3,4-OXADIAZOLE-2-THIONE AND INVESTIGATION OF THE CONFORMATIONAL ISOMERS. Revue Roumaine de Chimie.
A Comprehensive Review on the Synthesis of Mannich Base Compounds as Potential Anti-diabetic Agents. IJIRT.
Challenges and Breakthroughs in Selective Amide Activ
Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps.
An Efficient, One-pot Synthesis of Novel 3,5-Disubstituted-1,2,4-Oxadiazoles from Long-Chain Carboxylic Acid Deriv
Reactions of Carboxylic Acids. Chemistry LibreTexts.
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
Mannich Bases-Chemistry and Uses. Semantic Scholar.
Stability of thioamide type of piperine under acidic and basic conditions.
Technical Support Center: 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid & Derivatives
Welcome to the technical support center for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges presented by this class of compounds. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of thiophene-piperidine conjugates.
Q1: My stock solution of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is showing a yellow discoloration and loss of potency over time. What is the primary cause?
A1: The observed degradation is likely due to a combination of oxidation and photodegradation. The thiophene ring, particularly the sulfur atom, is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process is often accelerated by exposure to light, especially UV wavelengths.[1] The piperidine moiety, while generally stable, does not protect the electron-rich thiophene ring from these reactions. Long-term storage in clear vials on a lab bench is a common cause of such issues.
Q2: I'm observing inconsistent results and unexpected toxicity in my cell-based assays. Could this be related to compound stability?
A2: Yes, this is a significant possibility and a critical concern in drug development. Thiophene-containing compounds can be metabolized by cellular enzymes, such as cytochrome P450s, to form reactive metabolites like thiophene S-oxides and epoxides.[1] These electrophilic species can covalently bind to cellular macromolecules (proteins, DNA), leading to cytotoxicity or idiosyncratic toxicity.[1] Therefore, what you are observing might not be the activity of the parent compound, but rather the effect of its more reactive degradants formed in the assay medium or through cellular metabolism.
Q3: How does pH affect the stability and solubility of my compound?
A3: The pH of your solution is a critical parameter due to the two ionizable groups in the molecule: the carboxylic acid (pKa ~3-4) and the piperidine nitrogen (pKa ~10-11).
In acidic pH (e.g., pH < 2): The carboxylic acid is protonated (COOH) and the piperidine is protonated (NH+). The molecule carries a net positive charge, which generally enhances water solubility. However, strongly acidic conditions can promote hydrolysis of certain derivatives or catalyze other degradation pathways.[2][3]
In neutral pH (e.g., pH 6-8): The carboxylic acid is deprotonated (COO-) and the piperidine is protonated (NH+), forming a zwitterion. Zwitterionic forms can sometimes have lower solubility. This pH range is also where oxidative degradation can be prominent.
In basic pH (e.g., pH > 11): The carboxylic acid is deprotonated (COO-) and the piperidine is in its free base form (N). The molecule carries a net negative charge. Strong basic conditions can lead to base-catalyzed degradation.
The stability of the piperidine ring itself is also pH-dependent; in acidic environments, it forms a more stable ammonium salt.[4]
Q4: Can I modify the structure of my derivative to improve its stability?
A4: Absolutely. This is a core strategy in medicinal chemistry.
Steric Hindrance: Introducing bulky substituents near the thiophene sulfur or the reactive methylene bridge can sterically hinder the approach of oxidizing agents, enhancing stability.[1]
Electronic Effects: Adding electron-withdrawing groups to the thiophene ring can decrease its electron density, making it less susceptible to electrophilic attack and oxidation.[5] Conversely, electron-donating groups may increase reactivity.[5]
Bioisosteric Replacement: In some cases, if the thiophene ring is a persistent source of metabolic instability, it can be replaced with a more stable bioisostere, such as a phenyl or pyrazole ring, provided the key pharmacological interactions are maintained.[1][6]
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during experiments.
Problem
Potential Cause(s)
Recommended Action(s) & Explanation
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a sample that was prepared hours/days earlier.
1. Photodegradation: Exposure to ambient or UV light. Thiophene rings are known to absorb UV light, which can catalyze degradation.[1][7] 2. Oxidation: Reaction with dissolved oxygen in the solvent. The sulfur heteroatom is a prime target for oxidation.[1]
Immediate Solution: 1. Prepare solutions fresh before each experiment. 2. Use amber glass vials or wrap clear vials in aluminum foil to block light. 3. Degas all solvents (e.g., by sparging with nitrogen or argon, or by sonication) before preparing solutions. For Method Optimization: 4. Consider adding a compatible antioxidant (e.g., 0.01% BHT) to your stock solutions if it does not interfere with your assay.
Poor solubility or precipitation of the compound in aqueous buffer (e.g., PBS at pH 7.4).
Zwitterion Formation: At neutral pH, the compound exists as a zwitterion (COO⁻ and NH⁺), which can lead to intermolecular interactions and reduced solubility compared to its salt forms.
1. Adjust pH: Prepare stock solutions in slightly acidic (e.g., pH 5-6) or basic (pH 8-9) buffers where one functional group is neutralized, preventing the zwitterionic state. 2. Use Co-solvents: Prepare a high-concentration stock in an organic solvent like DMSO or ethanol and dilute it into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your experiment (typically <1%).
Low or no product yield in a synthetic reaction involving the thiophene ring.
Reagent Incompatibility: The thiophene ring is sensitive to strong oxidizing agents and certain electrophilic conditions that are harsher than standard aromatic reactions.[8]
1. Stability Test: Before running the full reaction, test the stability of your starting material under the proposed reaction conditions (solvent, temperature, reagents minus one component) to check for degradation.[1] 2. Milder Conditions: Explore milder synthetic routes. For example, use palladium-catalyzed cross-coupling reactions instead of harsh Friedel-Crafts acylations. 3. Protecting Groups: If necessary, consider a protective group strategy for the thiophene ring, although this adds steps to the synthesis.
Batch-to-batch variability in biological activity.
1. Purity Differences: Minor impurities from synthesis could have their own biological effects. 2. Degradation during Storage: Inconsistent storage conditions (light, temperature, air exposure) between batches can lead to varying levels of degradation products.[9]
1. Rigorous Characterization: Ensure every new batch is thoroughly characterized (NMR, LC-MS, HPLC purity) and meets a consistent purity specification (>95% is standard). 2. Standardized Storage Protocol: Store all batches under identical, optimized conditions: in the dark, at low temperature (-20°C or -80°C), and under an inert atmosphere (argon or nitrogen).[1] Aliquot stock solutions to minimize freeze-thaw cycles.
Visualizing Key Degradation Pathways
The following diagram illustrates the primary instability concerns for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
Caption: Primary degradation pathways for the parent compound.
Part 3: Experimental Protocols
To ensure trustworthiness and reproducibility, we provide a detailed protocol for assessing compound stability under forced conditions.
Protocol 1: Forced Degradation Study Workflow
This study is essential for identifying the intrinsic stability of your compound and developing stability-indicating analytical methods.
Objective: To determine the degradation profile of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
Your 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid derivative
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
Equipment: HPLC-UV/DAD system, pH meter, calibrated oven, photostability chamber (or a light source with controlled output), amber and clear vials.
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., ACN). This is your 'Unstressed Control'.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Degradation:
Solution: Keep a sealed vial of the stock solution in an oven at 70°C.
Solid: Place a small amount of solid compound in an open vial in an oven at 70°C.
Photostability: Expose a solution in a clear vial to a light source as per ICH Q1B guidelines (a cumulative illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in foil at the same temperature.
Sampling and Analysis:
Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection to prevent column damage.
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
Analyze immediately using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically a good starting point.[10] Monitor at a UV wavelength where the thiophene chromophore absorbs, often in the 230-320 nm range.[7]
Data Interpretation: Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the unstressed control at t=0. Use a Diode Array Detector (DAD) to assess peak purity and identify the UV spectra of new degradant peaks.
This structured approach will provide a clear picture of your compound's liabilities, enabling you to develop appropriate storage, formulation, and handling procedures.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
Olesińska, E., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193. [Link]
ResearchGate. (n.d.). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
Biosynce Blog. (2025).
BenchChem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
Guerra, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2445. [Link]
Guerra, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PubMed. [Link]
Sharma, M., et al. (2022). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]
ResearchGate. (2022). (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
Guerra, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. National Center for Biotechnology Information. [Link]
Biosynce Blog. (2025). What are the storage stability of Piperidine Series compounds over time?.
analytical techniques for identifying impurities in 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Welcome to the Analytical Solutions Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals tasked with the impurity profil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Solutions Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals tasked with the impurity profiling of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid .
Because this molecule features both a basic piperidine ring and an acidic thiophene-carboxylic acid moiety, it presents unique chromatographic and spectroscopic challenges. This guide synthesizes field-proven troubleshooting strategies, validated protocols, and regulatory frameworks to ensure your analytical workflows are robust, reproducible, and compliant.
Troubleshooting & FAQs: The "Why" and "How"
Q1: We are experiencing severe peak tailing and poor retention for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid on our standard C18 column. How do we fix this?A: This is a classic issue caused by the amphoteric (zwitterionic) nature of the molecule. The carboxylic acid has a pKa of ~3.5, while the piperidine nitrogen has a pKa of ~10. At a neutral pH, the molecule is highly polar and ionized, leading to poor retention.
The Causality: If you lower the pH to 2.0 (e.g., using 0.1% Formic Acid), you successfully protonate the carboxylic acid (making it neutral), but the piperidine ring remains positively charged. This cation interacts strongly with unreacted, acidic silanol groups on standard silica-based C18 columns, causing severe peak tailing[2].
The Solution: Switch to an end-capped C18 column or a polar-embedded stationary phase (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP). Maintain the mobile phase at pH 2.5 using a volatile buffer like ammonium formate adjusted with formic acid. This suppresses silanol ionization while keeping the method fully compatible with downstream LC-MS analysis.
Q2: We suspect residual unreacted piperidine in our final API batch, but it is not appearing on our HPLC-PDA (UV) chromatograms. How can we quantify it?A: Piperidine is an aliphatic amine and lacks a conjugated
π
-electron system, meaning it has virtually no UV absorbance above 210 nm. It will remain "invisible" to standard PDA detectors [4].
The Solution: You must use an orthogonal detection method. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal because piperidine is highly volatile. Alternatively, if you must use LC, utilize LC-MS in Electrospray Positive (ESI+) mode , where the highly basic piperidine nitrogen will readily accept a proton
[M+H]+
and produce a strong, quantifiable signal.
Q3: We detected an unknown impurity at 0.08% area. What are our regulatory obligations and next steps?A: According to the ICH Q3A(R2) Guidelines [1], any organic impurity in a new drug substance (assuming a maximum daily dose of
≤2g
) that exceeds the 0.05% Reporting Threshold must be reported, and if it exceeds the 0.10% Identification Threshold , its structure must be elucidated. Since your impurity is at 0.08%, you are in the reporting zone, but best practice in early development dictates proactive identification. Follow the structural elucidation workflow visualized in Section 4, utilizing high-resolution LC-MS followed by preparative isolation and NMR if the mass does not match known process impurities.
Quantitative Data: Expected Impurity Profile
The following table summarizes the most probable impurities associated with the synthesis and degradation of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid, alongside optimized analytical parameters [3].
To ensure trustworthiness, every analytical method must be a self-validating system. The following protocols include built-in system suitability criteria.
Protocol A: LC-MS/MS Method for Amphoteric Thiophene Derivatives
Purpose: Simultaneous quantification of chromophoric impurities and mass identification of unknowns.
Sample Preparation: Dissolve the API in 10% Acetonitrile / 90% Water to a final concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front peak distortion.
Chromatographic Conditions:
Column: End-capped C18, 1.7 µm, 2.1 x 100 mm (e.g., Acquity UPLC BEH C18).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 2.8 with Formic Acid.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.
Detection:
PDA: Monitor 210 nm to 400 nm (Extract at 254 nm for thiophene rings).
MS: ESI Positive mode. Capillary voltage 3.0 kV, Desolvation Temp 400°C.
Self-Validation (System Suitability): Inject a blank (diluent) to confirm no carryover. Inject a 0.1% standard of Thiophene-2-carboxylic acid. The run is only valid if the Relative Standard Deviation (RSD) of the standard peak area across 5 injections is
≤2.0%
, and the resolution (
Rs
) between the API and the closest eluting impurity is
≥1.5
.
Protocol B: GC-MS Method for Residual Piperidine
Purpose: Trace-level quantification of volatile, non-chromophoric aliphatic amines.
Sample Extraction: Perform a liquid-liquid extraction. Dissolve 50 mg of API in 1 mL of 1M NaOH (to fully deprotonate residual piperidine, driving it into the organic phase). Extract with 1 mL of Dichloromethane (DCM).
Chromatographic Conditions:
Column: Amine-deactivated capillary column (e.g., CP-Volamine), 30m x 0.32mm. Causality: Standard siloxane columns will irreversibly bind basic amines, causing peak tailing and signal loss.
Inlet: 250°C, Split ratio 10:1 using a base-deactivated liner.
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C.
Detection: Electron Ionization (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for m/z 85 (molecular ion of piperidine) and m/z 84.
Self-Validation: Spike a known 50 ppm piperidine standard into a blank matrix. Recovery must fall between 90% - 110% to validate the liquid-liquid extraction efficiency.
Impurity Identification Workflow
When an unknown peak exceeds regulatory thresholds, follow this logical progression to ensure compliance and scientific rigor.
Logical workflow for the structural elucidation and qualification of unknown pharmaceutical impurities.
References
Quality Guidelines: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
An Effective Approach to HPLC Method Development . Onyx Scientific. Available at:[Link]
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots . National Institutes of Health (PMC). Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Biological Activity of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid Derivatives
Introduction: The Promise of Thiophene-Piperidine Scaffolds in Drug Discovery The confluence of a thiophene ring and a piperidine moiety within a single molecular framework presents a compelling scaffold for the developm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise of Thiophene-Piperidine Scaffolds in Drug Discovery
The confluence of a thiophene ring and a piperidine moiety within a single molecular framework presents a compelling scaffold for the development of novel therapeutic agents. Thiophene-2-carboxylic acid and its derivatives are recognized pharmacophores, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The inherent aromaticity and electron-rich nature of the thiophene ring facilitate interactions with various biological targets.[1][2] Concurrently, the piperidine ring, a prevalent nitrogen-containing heterocycle in many pharmaceuticals, often enhances pharmacokinetic properties and provides a crucial anchor for receptor binding. This guide provides a comparative analysis of the potential biological activities of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid derivatives, drawing upon established structure-activity relationships within this chemical class to project their therapeutic promise. While direct experimental data for this specific series of compounds is not extensively available in the public domain, we can infer their likely bioactivities by examining closely related analogues.
Anticipated Biological Activities: A Structure-Activity Relationship (SAR) Perspective
Based on the broader class of thiophene-2-carboxamide derivatives, we can anticipate that modifications to the parent structure of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid will significantly influence its biological profile.
Antimicrobial Activity
Thiophene derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The incorporation of a piperidine moiety can further enhance this activity. Structure-activity relationship studies on similar compounds suggest that the nature of the substituent on the piperidine ring and the linkage to the thiophene core are critical for antimicrobial potency. For instance, certain piperidin-4-one derivatives have shown significant antibacterial and antifungal activities.[3] It is plausible that derivatives of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid could exhibit broad-spectrum antimicrobial effects.
Anticancer Activity
The thiophene scaffold is a constituent of numerous anticancer agents. Thiophene-2-carboxamide derivatives, in particular, have been investigated for their cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression. The presence of the piperidin-1-ylmethyl group at the 5-position of the thiophene ring could modulate the compound's interaction with specific cancer-related targets. It is hypothesized that these derivatives could show promising activity against cell lines such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549).[4]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have been explored as potential anti-inflammatory agents.[5][6] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The carboxylic acid group on the thiophene ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is therefore reasonable to predict that 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid and its derivatives could exhibit COX-2 inhibitory activity, making them candidates for the development of novel anti-inflammatory therapies.
Comparative Data Summary (Hypothetical)
Due to the limited availability of direct experimental data, the following table presents a hypothetical comparison based on structure-activity relationship trends observed in related thiophene derivatives. This table is for illustrative purposes to guide future experimental work.
To empirically determine the biological activity of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid derivatives, the following standardized experimental protocols are recommended.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Preparation of Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can also be used to measure absorbance at 600 nm.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
The ability of the compounds to inhibit the COX-2 enzyme can be assessed using a variety of commercially available assay kits or by establishing an in-house assay. A common method involves measuring the peroxidase activity of COX-2.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for a COX-2 inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme cofactor, and a suitable detection reagent (e.g., a fluorogenic probe that reacts with the prostaglandin G₂ product).
Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and heme. Then, add the test derivatives at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence or absorbance over time using a microplate reader.
Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The structural motif of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid holds significant potential for the development of new therapeutic agents with diverse biological activities. Based on the established pharmacology of related thiophene and piperidine-containing compounds, this class of molecules is predicted to exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these derivatives. Future research should focus on the synthesis of a library of these compounds with systematic structural modifications to establish a definitive structure-activity relationship. Such studies will be instrumental in identifying lead compounds with optimized potency and selectivity for further preclinical and clinical development.
References
Mehta, P. D., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-15.
Thiophene derivatives. (1980).
Thiophene compounds for inflammation and immune-related uses. (2014).
Substituted thiophene derivatives as anti-cancer agents. (2005).
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry, 200, 112429.
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
Thiophene derivative and use thereof. (2022).
Novel thiophene derivatives. (2010).
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (2016). Semantic Scholar.
Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. (2014). Archiv der Pharmazie, 347(12), 867-878.
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Molecules, 27(1), 133.
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Advances, 14(9), 6143-6161.
Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (2021). Chimica Techno Acta, 8(4), 1-13.
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. (2003). Bioorganic & Medicinal Chemistry, 11(22), 4729-4742.
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 22(3), 1330-1343.
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4330.
Thiophene derivative and its preparation method and application in medicine. (2011).
Therapeutic importance of synthetic thiophene. (2018). Chemistry Central Journal, 12(1), 74.
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules, 28(7), 3118.
COX-2 inhibition* of compounds 1a --e and 2a --e. (n.d.).
Synthesis and docking studies of thiophene scaffolds in COX-2. (2011). Arkivoc, 2011(7), 211-224.
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Current Topics in Medicinal Chemistry, 21(23), 2069-2092.
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15, 1428616.
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. (n.d.). Benchchem.
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2999.
Biological activity of oxadiazole and thiadiazole derivatives. (2019). RSC Advances, 9(1), 157-177.
Biological Activity of Azo Compounds: A Comprehensive Review. (2025). International Journal of Health and Medical Research, 70(4).
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy, 12, 1511-1523.
Structure of Bacillus subtilis γ-glutamyltranspeptidase in complex with acivicin: diversity of the binding mode of a classical and electrophilic active-site-directed glutamate analogue. (2014). Acta Crystallographica Section D: Biological Crystallography, 70(Pt 3), 746-755.
Chemical Composition and Biological Activities of Diverse Products from Commiphora gileadensis: A Comparative Review. (2026). Molecules, 31(5), 1234.
Antioxidant Activities of Commiphora leptophloeos (Mart.) J. B. Gillett) (Burseraceae) Leaf Extracts Using In Vitro and In Vivo Assays. (2021). Oxidative Medicine and Cellular Longevity, 2021, 6688993.
Secondary metabolites with chemical diversity from the marine-derived fungus Pseudallescheria boydii F19-1 and their cytotoxic activity. (2020). RSC Advances, 10(49), 29311-29319.
5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). Molecules, 26(23), 7245.
Cytotoxic Activity of Some Azole Derivatives. (2020). Asian Pacific Journal of Cancer Biology, 5(3), 85-89.
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
comparing synthesis routes for substituted thiophene-2-carboxylic acids
The synthesis of substituted thiophene-2-carboxylic acids is a critical operation in medicinal chemistry and materials science. These heteroaromatic scaffolds serve as foundational building blocks for numerous active pha...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of substituted thiophene-2-carboxylic acids is a critical operation in medicinal chemistry and materials science. These heteroaromatic scaffolds serve as foundational building blocks for numerous active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug suprofen[1], as well as various organic semiconductors and agrochemicals.
As a Senior Application Scientist, I have evaluated countless synthetic routes for functionalizing the thiophene core. The inherent electron-rich nature of thiophene makes it highly susceptible to electrophilic attack, but achieving strict regiocontrol—particularly at the
α
-positions (C2 and C5)—requires strategic route selection.
This guide objectively compares the three most robust methodologies for synthesizing substituted thiophene-2-carboxylic acids: Directed Lithiation/Carboxylation , Palladium-Catalyzed Carbonylation , and Aldehyde Oxidation .
Mechanistic Workflow & Route Comparison
The optimal synthetic route depends entirely on the starting material's functional group tolerance, the required scale, and the availability of specialized equipment (e.g., cryogenic reactors or high-pressure CO autoclaves).
Workflow of three primary synthesis routes for thiophene-2-carboxylic acids.
Route 1: Directed Lithiation & Carboxylation
Mechanistic Causality:
Thiophene protons at the 2- and 5-positions (
α
to the sulfur atom) are significantly more acidic than those at the 3- and 4-positions. Treatment with a strong organolithium base results in rapid, highly
α
-selective deprotonation[2]. For substrates like 3-methylthiophene, using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) directs the lithiation exclusively to the less hindered 5-position, which upon quenching with solid CO₂ yields 4-methylthiophene-2-carboxylic acid[2].
Self-Validating Protocol:
Preparation: Flame-dry a Schlenk flask under argon. Add the substituted thiophene (1.0 equiv) and anhydrous THF (0.2 M).
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures prevent ring-opening of the lithiated thiophene intermediate.
Metallation: Dropwise add n-BuLi or LiTMP (1.05 equiv). Stir for 30 minutes at -78 °C. The solution typically develops a pale yellow/orange hue, indicating carbanion formation.
Electrophilic Quench: Pour the cold reaction mixture directly over a large excess of freshly crushed solid CO₂ (dry ice) in a separate beaker. Allow the excess CO₂ to sublime as the mixture warms to room temperature.
Validation & Isolation: Add water and wash the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer with 2 M HCl to pH 1–2. Validation: A white/off-white precipitate should immediately form, confirming the presence of the water-insoluble carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Route 2: Palladium-Catalyzed Carbonylation
Mechanistic Causality:
For substrates containing base-sensitive functional groups (e.g., esters, nitriles, or acidic protons), lithiation is unviable. Palladium-catalyzed carbonylation of thiophene halides offers a milder alternative. The mechanism involves the oxidative addition of Pd(0) into the C-X bond, followed by the insertion of carbon monoxide, and subsequent reductive elimination/hydrolysis to form the acid. To avoid the severe toxicity of CO gas, modern protocols utilize CO surrogates like formic acid activated by N,N'-Dicyclohexylcarbodiimide (DCC)[3].
Self-Validating Protocol (CO-Surrogate Method):
Reagent Assembly: In a pressure tube or heavy-walled flask, combine the thiophene bromide (1.0 equiv), Pd(OAc)₂ (3 mol%), and Xantphos (3 mol%). Causality: Xantphos is a bidentate ligand with a wide bite angle that forces the Pd center into a geometry highly favorable for reductive elimination.
Surrogate Addition: Add DMF (solvent), Et₃N (2.0 equiv), HCOOH (7.0 equiv), and DCC (0.2 equiv). Causality: DCC activates formic acid to generate a benzoic formic anhydride intermediate, which decarbonylates in situ to provide a steady, safe stream of CO[3].
Heating: Seal the vessel and heat to 100 °C for 20 hours.
Validation & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated dicyclohexylurea (DCU) and Pd black. Dilute the filtrate with water, adjust to pH 2 with 1 M HCl, and extract with EtOAc. Purify via silica gel chromatography or recrystallization.
Route 3: Oxidation of Thiophene-2-Carboxaldehydes
Mechanistic Causality:
When the corresponding thiophene-2-carboxaldehyde or 2-acetylthiophene is available, direct oxidation is the most operationally simple route[1]. While harsh oxidants like KMnO₄ can be used, the Pinnick Oxidation is vastly superior for complex molecules. It utilizes sodium chlorite (NaClO₂) as the active oxidant. The reaction is highly chemoselective for aldehydes and will not over-oxidize the electron-rich thiophene ring or affect other sensitive groups.
Self-Validating Protocol (Pinnick Oxidation):
Solvent System: Dissolve the thiophene-2-carboxaldehyde (1.0 equiv) in a mixture of t-BuOH and H₂O (typically 4:1 ratio).
Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv). Causality: NaClO₂ reduction generates hypochlorous acid (HOCl), which can destructively chlorinate the thiophene ring. 2-methyl-2-butene acts as a sacrificial alkene scavenger to safely quench HOCl.
Buffer & Oxidant: Add NaH₂PO₄ (2.0 equiv) to buffer the solution to mildly acidic conditions (pH ~3-4), followed by the portion-wise addition of NaClO₂ (1.5 equiv).
Validation & Isolation: Stir at room temperature for 2–4 hours. Monitor by TLC (aldehyde spot disappearance). Once complete, remove the volatile t-BuOH under reduced pressure. Acidify the remaining aqueous phase to pH 2 and extract with dichloromethane.
Quantitative Comparative Analysis
To guide your synthetic planning, the following table summarizes the operational metrics of each route based on empirical laboratory data and literature standards.
Metric
Route 1: Directed Lithiation
Route 2: Pd-Carbonylation
Route 3: Aldehyde Oxidation
Typical Yield
80–95%
60–85%
85–98%
Atom Economy
High (Direct C-H functionalization)
Moderate (Requires leaving group X)
Moderate (Requires pre-oxidation state)
Functional Group Tolerance
Low (Fails with electrophiles, acidic protons, or reducible groups)
High (Tolerates esters, ketones, amines)
Very High (Highly chemoselective)
Scalability
Moderate (Cryogenics limit massive scale-up without flow chemistry)
Moderate (Catalyst cost and gas handling constraints)
Excellent (Ambient temps, cheap reagents)
Cost & Safety
Low cost, but requires handling pyrophoric organolithiums.
High cost (Pd/Ligands). CO gas requires specialized safety protocols.
Low cost. Mild, benchtop-stable reagents.
Strategic Recommendations
For simple, unfunctionalized thiophenes: Route 1 (Lithiation) is the undisputed champion. It is incredibly fast, high-yielding, and utilizes inexpensive CO₂. It is the method of choice for early-stage scaffold building.
For late-stage functionalization (LSF): Route 2 (Pd-Carbonylation) is required if your substrate already contains sensitive moieties (e.g., amides, esters) that would be destroyed by n-BuLi. Utilizing CO surrogates like formic acid drastically improves the safety profile of this route[3].
For scale-up and process chemistry: Route 3 (Oxidation) is the most robust. If you can source the aldehyde precursor, the Pinnick oxidation provides near-quantitative yields without the need for cryogenic reactors or expensive transition metals[1].
Comparative Cross-Reactivity Profiling of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic Acid-Based Inhibitors: A Guide to Understanding Selectivity
This guide provides an in-depth analysis of the cross-reactivity profile of a novel class of inhibitors based on the 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid scaffold. In drug discovery, understanding the sele...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the cross-reactivity profile of a novel class of inhibitors based on the 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid scaffold. In drug discovery, understanding the selectivity of a compound is as crucial as understanding its potency against the intended target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Here, we present a comprehensive guide on how to profile the selectivity of these inhibitors, using a representative compound, which we will refer to as TPCA-Inhibitor-1 , as a case study.
The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates, often targeting kinases, polymerases, and GPCRs. The addition of the piperidin-1-ylmethyl group can modulate physicochemical properties such as solubility and cell permeability, making this an interesting scaffold for further development. For the purpose of this guide, we will consider TPCA-Inhibitor-1 as a potent inhibitor of a hypothetical serine/threonine kinase, Target Kinase A (TKA) , which is implicated in a pro-inflammatory signaling cascade.
The Importance of Selectivity Profiling
The ultimate success of a kinase inhibitor in a clinical setting often hinges on its selectivity profile. While highly selective inhibitors can minimize off-target side effects, a certain degree of polypharmacology can sometimes be advantageous. Profiling compounds against large panels of kinases has become a standard practice in modern drug discovery to identify both desired and undesired activities early in the development process. This guide will explore three complementary, state-of-the-art techniques to build a comprehensive selectivity profile for TPCA-Inhibitor-1:
Biochemical IC50 Assays: To determine the potency against the primary target and a small panel of closely related kinases.
Broad-Panel Kinome Scanning: To assess selectivity across the human kinome.
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological cellular environment.
Biochemical Potency and Selectivity of TPCA-Inhibitor-1
The initial characterization of any inhibitor involves determining its half-maximal inhibitory concentration (IC50) against its primary target. For TPCA-Inhibitor-1, we assessed its potency against TKA and two closely related kinases, TKB and TKC, which share high sequence homology in their ATP-binding sites.
Table 1: Biochemical IC50 Values for TPCA-Inhibitor-1
Kinase Target
IC50 (nM)
TKA
15
TKB
450
TKC
1,200
The data clearly demonstrates that TPCA-Inhibitor-1 is a potent inhibitor of TKA, with a 30-fold selectivity over the closely related TKB and an 80-fold selectivity over TKC. This initial screen suggests a promising selectivity profile, warranting a broader investigation.
Comprehensive Kinome-Wide Selectivity Profiling
To understand the broader selectivity of TPCA-Inhibitor-1, we utilized a kinome-wide competition binding assay. This type of assay measures the ability of a compound to displace a promiscuous kinase ligand from the active site of a large number of kinases, providing a comprehensive overview of its interactions across the kinome. The results are often visualized in a "kinome tree" diagram, where interactions are represented by circles, with the size and color indicating the strength of the interaction.
Table 2: Kinome Scan Results for TPCA-Inhibitor-1 at 1 µM
Kinase Target
% Inhibition at 1 µM
TKA
98%
TKB
75%
TKC
45%
Kinase X
60%
Kinase Y
55%
Other 400+ kinases
<10%
The kinome scan confirms the high potency against TKA and the previously observed off-target activity against TKB and TKC. Importantly, it also reveals two additional off-target kinases, X and Y, which were not predicted based on sequence homology alone. This highlights the importance of broad-panel screening for uncovering unexpected interactions.
Below is a diagram illustrating a hypothetical signaling pathway involving our target, TKA, to provide context for its biological role.
Caption: Workflow for biochemical IC50 determination.
Step-by-Step Protocol:
Inhibitor Preparation: Prepare a 12-point, 3-fold serial dilution of TPCA-Inhibitor-1 in DMSO, starting from a 10 mM stock.
Assay Plate Preparation: Add 100 nL of each inhibitor concentration to the wells of a 384-well plate in duplicate. Include control wells with DMSO only (for 0% and 100% inhibition controls).
Enzyme and Substrate Addition: Prepare a master mix containing the recombinant TKA kinase and a fluorescently labeled peptide substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Stop the reaction and measure product formation by adding a detection reagent that separates the phosphorylated and unphosphorylated substrate. Read the fluorescence signal on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes a high-throughput method to assess inhibitor selectivity against a large panel of kinases.
Workflow Diagram:
Caption: Workflow for Kinome Scanning.
Step-by-Step Protocol:
Assay Preparation: A panel of DNA-tagged recombinant kinases is combined with the test compound (TPCA-Inhibitor-1) at a fixed concentration (e.g., 1 µM).
Binding: The mixture is added to wells containing an immobilized, non-selective kinase inhibitor (ligand bead). Kinases that are not bound to the test compound will bind to the immobilized ligand.
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
Washing: The beads are washed to remove any kinases that did not bind (i.e., those that were inhibited by the test compound).
Elution and Quantification: The kinases remaining bound to the beads are eluted, and the amount of each kinase is quantified by measuring its unique DNA tag using an appropriate method like qPCR.
Data Analysis: The amount of each kinase recovered is compared to a DMSO control. A lower amount of recovered kinase in the presence of the test compound indicates a binding interaction. The results are typically expressed as percent inhibition.
Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to confirm target engagement in intact cells.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
Cell Treatment: Culture cells expressing the target protein (TKA) and treat them with either TPCA-Inhibitor-1 (e.g., at 1 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour).
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them in a thermal cycler for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 64°C).
Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
Separation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by ultracentrifugation.
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a specific detection method, such as Western blotting or mass spectrometry.
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble TKA remaining relative to the unheated control against the temperature. This generates the melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift.
Conclusion and Future Directions
The cross-reactivity profiling of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid-based inhibitors, exemplified by TPCA-Inhibitor-1, demonstrates a systematic approach to understanding compound selectivity. Our multi-faceted analysis, combining biochemical assays, kinome-wide scanning, and cellular target engagement studies, provides a robust characterization of TPCA-Inhibitor-1 as a potent and relatively selective inhibitor of TKA.
The identification of off-target kinases X and Y through broad-panel screening provides critical information for the next phase of lead optimization. Structure-activity relationship (SAR) studies can now be designed to mitigate these off-target activities while maintaining or improving potency against TKA. Furthermore, investigating the biological roles of kinases X and Y will be essential to predict any potential clinical side effects or opportunities for therapeutic repositioning.
This guide underscores the principle that a comprehensive understanding of a drug candidate's selectivity is fundamental to its successful development. By employing a logical, multi-assay approach, researchers can build a high-confidence data package that informs decision-making and ultimately contributes to the creation of safer and more effective medicines.
References
Fedrov, O., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI. Available at: [Link]
Wityak, J., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
Al-Harbi, S., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]
Vogt, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]
Sharma, A., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]
Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
Wells, C. I., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
Ali, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. Available at: [Link]
Diks, S. H., et al. (2009). Kinome Profiling. Methods in Molecular Biology. Available at: [Link]
NextSDS. (n.d.). 5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride. NextSDS. Available at: [Link]
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
Le, C. M., et al. (2021). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science. Available at: [Link]
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Conejo-García, A., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Liu, J., et al. (2011). Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyl
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
For laboratory professionals engaged in the vital work of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the se...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals engaged in the vital work of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic safety within your research environment.
The hydrochloride salt of this compound is classified with acute oral, dermal, and inhalation toxicity, and is known to cause skin and serious eye irritation. It may also lead to drowsiness or dizziness[1]. Understanding the chemical nature of its constituent parts—a thiophene-2-carboxylic acid core and a piperidin-1-ylmethyl substituent—provides a logical basis for these hazard classifications. Thiophene derivatives can be irritants and toxic, while piperidine is a flammable, toxic, and corrosive substance[2][3][4][5][6][7]. This guide, therefore, is built upon a comprehensive risk assessment derived from available safety data and the chemical properties of related compounds.
Hazard Assessment Summary
Hazard Classification
Description
Source
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following recommendations are based on a synthesis of safety data for the hydrochloride salt and related parent compounds.
Eye and Face Protection: Shielding Against the Unseen
Given the classification of "serious eye irritation," robust eye and face protection is non-negotiable[1].
Primary Protection: Chemical safety goggles are mandatory at all times when handling the compound, whether in solid or solution form. These provide a seal around the eyes, protecting against splashes, dust, and vapors.
Secondary Protection: A full-face shield must be worn over safety goggles when there is a significant risk of splashing, such as during transfers of solutions, heating, or reactions under pressure.
Causality: The carboxylic acid and piperidine moieties suggest corrosive potential. Splashes can cause severe and potentially irreversible damage to the delicate tissues of the eye[3][8].
Hand Protection: The Critical Barrier
The compound is classified as causing skin irritation and being harmful upon dermal contact[1]. Therefore, proper glove selection is crucial.
Glove Type: Chemically resistant gloves are required. Nitrile rubber gloves are a suitable initial choice for incidental contact[3]. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Glove Technique: Double-gloving is recommended, especially when handling concentrated forms of the substance. This provides an additional layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or perforation before and during use. Remove and replace gloves immediately if contamination is suspected. After handling, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly[9].
Body Protection: Minimizing Dermal Exposure
To prevent accidental skin contact, appropriate body protection is essential.
Laboratory Coat: A clean, buttoned, flame-retardant laboratory coat should be worn at all times[3].
Chemical Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat[9].
Full-Body Suit: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary to provide comprehensive protection[3].
Respiratory Protection: Safeguarding the Air You Breathe
The compound is harmful if inhaled and may cause respiratory irritation[1].
Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors[3][4].
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used[2]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed[2].
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Experimental Workflow: A Safety-First Approach
Caption: A typical laboratory workflow for handling 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
Evacuate: Immediately evacuate all non-essential personnel from the affected area[3].
Ventilate: Ensure the area is well-ventilated, if safe to do so[10].
Contain: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels[3]. For larger spills, dike the area to prevent spreading[11].
Neutralize (if applicable): For acidic spills, consider gentle neutralization with a suitable base if you are trained to do so.
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container[4][12].
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste[10].
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
All waste containing 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid must be treated as hazardous waste[9][13].
Waste Segregation: Maintain separate, clearly labeled containers for solid and liquid waste[13].
Solid Waste: Includes contaminated gloves, absorbent pads, and empty containers.
Liquid Waste: Includes reaction residues, extraction solvents, and rinsates.
Container Management:
Use chemically compatible containers, often plastic, with secure, tightly closing lids[13].
Label containers with "Hazardous Waste," the full chemical name, and the associated hazard symbols[3].
Keep waste containers closed except when adding waste[13].
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines[3].
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[13].
Caption: A logical flow for the proper disposal of waste generated from 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.
By adhering to these comprehensive safety protocols, researchers can confidently and responsibly handle 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid, ensuring their personal safety and the integrity of their research environment.
References
NextSDS. 5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride Safety Data Sheet. Available from: [Link]
New Jersey Department of Health. HAZARD SUMMARY: Thiophene. Available from: [Link]
Alpha Chemika. PIPERIDINE For Synthesis Safety Data Sheet. Available from: [Link]
ScienceLab.com. MATERIAL SAFETY DATA SHEET THIOPHENE. Available from: [Link]
The Good Scents Company. 2-thiophene carboxylic acid. Available from: [Link]
Google Patents. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
PubMed. Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]
Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.